1-(bromomethyl)-2-ethyl-3-methylbenzene
Description
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Properties
CAS No. |
2751614-74-9 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(bromomethyl)-2-ethyl-3-methylbenzene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of a molecule's physicochemical properties is the bedrock of innovation. These properties govern a compound's behavior, from its reactivity in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide provides a comprehensive technical overview of 1-(bromomethyl)-2-ethyl-3-methylbenzene, a substituted toluene derivative with significant potential as a versatile intermediate in organic synthesis.
Given the limited availability of direct experimental data for this specific isomer, this document adopts a dual approach. Firstly, it leverages established in silico predictive models to provide a robust estimation of its core physicochemical properties. Secondly, it furnishes detailed, field-proven experimental protocols to empower researchers to determine these properties empirically. This guide is structured to provide not just data, but a causal understanding of why certain experimental choices are made and how to interpret the resulting data with confidence.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 1-(bromomethyl)-2-ethyl-3-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a bromomethyl, an ethyl, and a methyl group at positions 1, 2, and 3 respectively.
| Identifier | Value | Source |
| IUPAC Name | 1-(bromomethyl)-2-ethyl-3-methylbenzene | - |
| Molecular Formula | C₁₀H₁₃Br | |
| Molecular Weight | 213.11 g/mol | Calculated |
| Canonical SMILES | CCC1=C(C=CC=C1CBr)C | |
| InChI | InChI=1S/C10H13Br/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6H,3,7H2,1-2H3 | |
| InChIKey | CLCZSWPVOAGMMX-UHFFFAOYSA-N |
Predicted Physicochemical Properties
In the absence of extensive empirical data, Quantitative Structure-Property Relationship (QSPR) and other computational models serve as powerful tools for estimating a molecule's physical behavior.[1][2][3] These models utilize large datasets of known compounds to correlate structural features with specific properties. The predictions below are generated using regression-based algorithms and provide a valuable baseline for experimental design.
| Property | Predicted Value | Prediction Methodology |
| Boiling Point | ~245.8 °C ± 40.0 °C | Regression-based, Gradient Boosting Model[4] |
| Melting Point | ~35.2 °C ± 40.0 °C | Regression-based, Gradient Boosting Model[5] |
| LogP (Octanol/Water) | ~3.6 | XLogP3[6] |
| Water Solubility | Low (predicted based on high LogP) | QSAR-based models[7][8][9] |
Expertise & Experience Insight: The high predicted LogP value suggests significant lipophilicity, indicating that 1-(bromomethyl)-2-ethyl-3-methylbenzene will likely be highly soluble in nonpolar organic solvents (e.g., toluene, diethyl ether, dichloromethane) and poorly soluble in aqueous media. This is a critical consideration for selecting appropriate solvent systems for reactions and purifications.
Experimental Characterization Workflow
The following sections detail the standard operating procedures for the empirical determination of the key physicochemical and structural properties of 1-(bromomethyl)-2-ethyl-3-methylbenzene. The workflow is designed to be self-validating, where the results from each analysis corroborate the others to build a complete and trustworthy molecular profile.
Caption: Workflow for the comprehensive characterization of a novel compound.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.[10][11] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities depress the melting point and broaden the range.[11][12]
Protocol: Capillary Method [12][13]
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Introduce a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
-
Approximate Determination: Heat the sample rapidly (e.g., 10-15°C per minute) to find an approximate melting range. This prevents spending excessive time on the accurate measurement.[14]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting range.
Boiling Point Determination
The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another critical physical constant.[15][16][17]
Protocol: Micro-Boiling Point Method (Thiele Tube) [18][19]
-
Sample Preparation: Place a small amount of the liquid (0.5-1 mL) into a small test tube (e.g., a Durham tube).
-
Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air trapped in the capillary will bubble out.
-
Observation: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube.
-
Data Recording: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record the ambient atmospheric pressure.
Structural Elucidation and Spectroscopic Analysis
Spectroscopic techniques provide an unambiguous "fingerprint" of a molecule's structure. The combination of NMR, FTIR, and Mass Spectrometry allows for complete structural confirmation.
Caption: Logical flow of spectroscopic data integration for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[6][20][21][22]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[23]
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum and a DEPT-135 experiment. For unambiguous assignments, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.[6]
-
Expected Spectral Features for 1-(bromomethyl)-2-ethyl-3-methylbenzene:
-
¹H NMR:
-
Aromatic region (δ ~7.0-7.5 ppm): Multiple signals corresponding to the three protons on the benzene ring.
-
Benzylic methylene (CH₂Br) (δ ~4.5 ppm): A singlet integrating to 2H.
-
Ethyl methylene (CH₂) (δ ~2.6 ppm): A quartet integrating to 2H.
-
Aromatic methyl (CH₃) (δ ~2.3 ppm): A singlet integrating to 3H.
-
Ethyl methyl (CH₃) (δ ~1.2 ppm): A triplet integrating to 3H.
-
-
¹³C NMR: Expect 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule. The DEPT-135 experiment will differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[24][25][26][27]
Protocol: KBr Pellet Method [28]
-
Sample Preparation: Mix 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply high pressure (7-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Expected Absorption Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2970-2850 cm⁻¹: Aliphatic C-H stretching (from ethyl and methyl groups).
-
~1600, ~1470 cm⁻¹: Aromatic C=C ring stretching.
-
~1260 cm⁻¹: Benzylic C-Br stretching.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[29][30][31]
Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. The sample is vaporized and then bombarded with a high-energy electron beam.[32]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.[32]
-
Expected Results:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (213.11 g/mol ). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), there will be a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, at m/z = 215.[33]
-
Base Peak: The most intense peak will likely correspond to the loss of the bromine atom, forming a stable benzylic carbocation (m/z = 133). This fragment's stability is a key feature of the molecule's chemistry.
-
Reactivity, Stability, and Handling
Chemical Reactivity
The dominant feature governing the reactivity of 1-(bromomethyl)-2-ethyl-3-methylbenzene is the benzylic bromide. Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized.[34][35] This inherent stability extends to the transition states of nucleophilic substitution reactions.
-
Nucleophilic Substitution: The compound is highly susceptible to both Sₙ1 and Sₙ2 reactions.[36] The bromine atom is a good leaving group, and the adjacent aromatic ring stabilizes the developing positive charge in the transition state.[36] This makes it an excellent precursor for introducing a wide range of nucleophiles (e.g., -OH, -CN, -OR, -NR₂) at the benzylic position.
-
Radical Bromination: The benzylic position is selectively brominated under free-radical conditions, often using N-bromosuccinimide (NBS) with a radical initiator.[37]
Caption: Reactivity pathways for a benzylic bromide.
Safety and Handling
Alkyl halides, including benzylic bromides, require careful handling due to their potential toxicity and reactivity.[38]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound should be performed within a certified chemical fume hood.[38][39]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and bases.[38][39]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[38]
Conclusion
This guide provides a comprehensive framework for understanding and characterizing 1-(bromomethyl)-2-ethyl-3-methylbenzene. While direct experimental data remains scarce, the combination of robust computational predictions and detailed experimental protocols offers researchers and drug development professionals the necessary tools to confidently work with this compound. Its predicted properties and known reactivity as a benzylic bromide highlight its potential as a valuable building block in organic synthesis. The methodologies outlined herein are designed to ensure scientific integrity, enabling the generation of reliable and reproducible data.
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molecular structure and steric hindrance of 2-ethyl-3-methylbenzyl bromide
An In-Depth Technical Guide to the Molecular Structure and Steric Hindrance of 2-Ethyl-3-Methylbenzyl Bromide
Abstract: This technical guide provides a comprehensive analysis of 2-ethyl-3-methylbenzyl bromide, a sterically hindered aromatic halide of significant interest to professionals in organic synthesis and drug development. While specific experimental data for this compound is not extensively published, this paper extrapolates from established principles of physical organic chemistry to detail its molecular structure, conformational properties, and the profound impact of its unique substitution pattern on chemical reactivity. We present validated protocols for its synthesis and characterization, alongside methodologies for the quantitative assessment of its steric profile through both experimental kinetics and computational modeling. The interplay between the ortho-ethyl and meta-methyl groups creates a distinct steric environment around the benzylic carbon, significantly influencing the kinetics and mechanism of nucleophilic substitution reactions. This guide serves as a foundational resource for researchers seeking to understand and leverage the properties of sterically encumbered benzylic systems.
Introduction to Sterically Hindered Benzylic Halides
Benzylic halides are a cornerstone of organic synthesis, valued for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of S(_N)2 reactions and the carbocation intermediates of S(_N)1 reactions.[1] Consequently, molecules like benzyl bromide are frequently employed as versatile precursors for introducing the benzyl group, a common protecting group and structural motif in pharmaceuticals and materials.[2][3]
The reactivity of the benzylic position can be precisely modulated by substituents on the aromatic ring. While electronic effects (electron-donating or -withdrawing groups) have been extensively studied, steric effects arising from bulky substituents, particularly at the ortho position, present a more complex and dimension-rich challenge.[4][5] Steric hindrance refers to the non-bonded interactions that influence the shape and reactivity of a molecule by repelling other molecules or parts of the same molecule.[6] In the context of benzylic halides, bulky ortho substituents can impede the approach of a nucleophile in an S(_N)2 backside attack, dramatically slowing the reaction rate.[7][8]
This guide focuses on a specific, non-commercially cataloged compound: 2-ethyl-3-methylbenzyl bromide . The presence of an ethyl group at the C2 (ortho) position and a methyl group at the C3 (meta) position creates a unique and significant steric shield around the reactive bromomethyl group. Understanding the molecular architecture and quantifying the steric hindrance of this compound is critical for predicting its reaction pathways, designing selective synthetic routes, and integrating it into complex molecular frameworks such as active pharmaceutical ingredients.
Predicted Molecular Structure and Conformational Analysis
The defining feature of 2-ethyl-3-methylbenzyl bromide is the steric congestion imposed by the C2-ethyl group. This substituent forces the bromomethyl group and the ethyl group to adopt conformations that minimize van der Waals repulsion, directly impacting the accessibility of the benzylic carbon.
The "ortho effect" is a well-documented phenomenon where an ortho substituent can induce properties not seen in its meta or para isomers, often due to steric strain.[9][10] In this case, the ethyl group restricts the free rotation of the -CH(_2)Br moiety. The most stable conformation will likely position the bulky bromine atom away from the ethyl group. This restricted rotation creates a "steric cone" that shields one face of the benzylic carbon, making it significantly less accessible to incoming nucleophiles.
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Technical Guide: Solubility & Physicochemical Handling of 1-(bromomethyl)-2-ethyl-3-methylbenzene
[1]
Executive Summary & Chemical Identity[2][3][4]
1-(bromomethyl)-2-ethyl-3-methylbenzene (CAS: 2751614-74-9) is a specialized alkylating agent used primarily as a building block in medicinal chemistry to introduce the lipophilic 2-ethyl-3-methylbenzyl moiety.[1] As a substituted benzyl bromide, it exhibits high electrophilicity and lachrymatory properties.
This guide addresses the critical solubility parameters required for its use in nucleophilic substitutions, cross-coupling reactions, and purification workflows. Due to the specific substitution pattern (ortho-ethyl, meta-methyl), this compound displays enhanced lipophilicity compared to unsubstituted benzyl bromide, necessitating precise solvent selection to avoid phase separation or inadvertent solvolysis.
Core Physicochemical Profile
| Parameter | Data / Prediction | Relevance |
| Molecular Formula | C₁₀H₁₃Br | Precursor for C₁₀-benzylations |
| Molecular Weight | 213.12 g/mol | Stoichiometric calculations |
| Physical State | Low-melting solid or Viscous Liquid | Handling requires localized heating or dilution |
| Predicted LogP | ~4.2 ± 0.4 | Highly Lipophilic; Water Insoluble |
| Reactivity Class | Benzyl Halide (Sɴ2/Sɴ1 Active) | Susceptible to hydrolysis in aqueous media |
Solubility Profile in Organic Solvents[5][6]
The solubility of 1-(bromomethyl)-2-ethyl-3-methylbenzene is governed by "like-dissolves-like" interactions dominated by dispersion forces (London forces) and dipole-dipole interactions from the C-Br bond.[1]
Recommended Solvents (Process & Synthesis)
These solvents are chemically inert toward the alkyl halide moiety under standard conditions and provide high solubility (>100 mg/mL).
-
Dichloromethane (DCM): The primary choice for transport, aliquoting, and low-temperature reactions. Excellent solubilizing power due to polarity matching with the benzyl bromide dipole.
-
Tetrahydrofuran (THF): Ideal for reactions involving Grignard formation or organolithium exchange. Note: Must be anhydrous to prevent hydrolysis.
-
Toluene: Preferred for high-temperature reflux reactions or industrial scale-up due to its high boiling point and non-polar compatibility with the ethyl/methyl substituents.[1]
-
Ethyl Acetate: Suitable for extraction workups and TLC spotting.[2]
Reactive & Conditional Solvents (Caution Required)
These solvents dissolve the compound but pose chemical stability risks.
-
Alcohols (Methanol, Ethanol): AVOID for storage. The compound will undergo solvolysis (ether formation) over time, accelerated by heat or base. Use only if the alcohol is the intended nucleophile.
-
Dimethyl Sulfoxide (DMSO) / DMF: Excellent solubility, but these polar aprotic solvents accelerate nucleophilic attack. In the presence of trace water or heat, they can promote hydrolysis or oxidation (Kornblum oxidation risk in DMSO).
-
Acetone: Good solubility, but susceptible to alkylation at the alpha-carbon in the presence of strong bases.
Solvent Compatibility Matrix
| Solvent Class | Representative | Solubility Rating | Stability Risk | Application |
| Chlorinated | DCM, Chloroform | Excellent | Low | Synthesis, NMR, Transport |
| Ethers | THF, 1,4-Dioxane | Excellent | Low (if dry) | Grignard, Reductions |
| Aromatics | Toluene, Benzene | High | Negligible | Reflux, Scale-up |
| Esters | Ethyl Acetate | High | Low | Workup, Purification |
| Alcohols | Methanol, IPA | Moderate | High | Solvolysis (Side reaction) |
| Alkanes | Hexanes, Heptane | Low/Moderate | Negligible | Precipitation/Crystallization |
| Aqueous | Water | Insoluble | High | Hydrolysis (Degradation) |
Self-Validating Solubility Determination Protocol
As a specialized intermediate, batch-specific solubility verification is critical before committing to large-scale synthesis.[1] The following protocol ensures the compound is fully dissolved and stable.
Protocol: Gravimetric Solubility Screen with Stability Check
Objective: Determine the saturation limit and immediate stability of the compound in a target solvent.
Materials:
-
1-(bromomethyl)-2-ethyl-3-methylbenzene (100 mg)[1]
-
Target Solvent (HPLC Grade)
-
Scintillation Vials (Glass, 20 mL)
-
Syringe Filter (PTFE, 0.45 µm)[1]
Step-by-Step Methodology:
-
Aliquot: Weigh 50 mg of the compound into a tared glass vial.
-
Titration: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).
-
Calculation: Solubility (mg/mL) = 50 mg / Volume Added (mL).[1]
-
-
Stability Check (Critical):
Visualizing the Solubility & Reactivity Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical checkpoint for anhydrous conditions in synthesis to prevent hydrolysis.
Mechanistic Insights & Reactivity Hazards
The Hydrolysis Pathway
In the presence of moisture, 1-(bromomethyl)-2-ethyl-3-methylbenzene undergoes hydrolysis to form the corresponding benzyl alcohol and hydrogen bromide (HBr).[1]
-
Mechanism: Sɴ1/Sɴ2 mixed character. The ortho-ethyl group provides steric bulk that may retard Sɴ2 attack but stabilizes the carbocation intermediate for Sɴ1.
-
Indicator: Evolution of white fumes (HBr) or a drop in pH of the organic layer.
-
Prevention: Store solutions over activated 3Å or 4Å molecular sieves.
Lachrymator Warning
Benzyl bromides are potent lachrymators (tear agents).
-
Vapor Pressure: Even in solution (e.g., DCM), the vapor pressure is sufficient to cause eye irritation.
-
Handling: All solubility checks must be performed inside a certified chemical fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.
References
-
Sigma-Aldrich. Product Specification: 1-(bromomethyl)-2-ethyl-3-methylbenzene (CAS 2751614-74-9).[1][3] Retrieved from [1]
-
PubChem. Compound Summary: Benzyl Bromide Derivatives. National Library of Medicine. Retrieved from [1]
-
BenchChem. Physicochemical Properties of Brominated Benzyl Derivatives. Retrieved from [1]
-
ChemicalBook. Safety and Handling of Benzyl Bromide Derivatives. Retrieved from [1]
-
Grokipedia. Benzyl Bromide: Reactivity and Applications. Retrieved from [1]
Predictive 1H NMR Chemical Shift Analysis of 1-(Bromomethyl)-2-ethyl-3-methylbenzene: A Technical Guide for Structural Validation
Executive Summary
In the drug development and synthetic chemistry pipelines, the rapid and accurate structural validation of intermediates is paramount. 1-(bromomethyl)-2-ethyl-3-methylbenzene is a heavily substituted aromatic building block whose 1H Nuclear Magnetic Resonance (NMR) spectrum presents a fascinating interplay of first-order aliphatic splitting and complex second-order aromatic roofing.
This whitepaper provides an in-depth predictive analysis of its 1H NMR chemical shifts. By synthesizing empirical additive rules with quantum mechanical principles, we establish a robust predictive framework. Furthermore, we outline a self-validating experimental protocol designed to eliminate spectral artifacts and ensure absolute confidence in structural assignment.
Mechanistic Grounding of Predictive NMR
The prediction of 1H NMR chemical shifts relies on understanding the local magnetic environment of each nucleus. Historically, chemical shift prediction utilized rule-based additive methods (such as the Pretsch/Clerc rules), which calculate shifts by summing the shielding and deshielding effects of functional groups on a base structure[1].
While modern approaches increasingly leverage Machine Learning (ML) and Gauge-Invariant Atomic Orbital (GIAO) quantum mechanical calculations to achieve high accuracy (often within 0.1 ppm)[2], empirical additive rules remain highly effective for substituted benzenes. The chemical shift (
-
Electronegativity & Inductive Effects: Electron-withdrawing groups (like halogens) strip electron density from nearby protons, deshielding them and pushing their resonance downfield (higher ppm).
-
Magnetic Anisotropy: The
-electron cloud of the benzene ring generates an induced magnetic field that strongly deshields protons situated on the periphery of the ring. -
Steric Crowding: Proximity between bulky substituents can force specific rotational conformations, altering the time-averaged magnetic environment of the protons.
Workflow for predictive and experimental validation of 1H NMR chemical shifts.
De Novo Structural & Spin System Analysis
The molecule 1-(bromomethyl)-2-ethyl-3-methylbenzene features a 1,2,3-trisubstituted aromatic ring. This topology creates distinct, isolated spin systems that can be analyzed independently.
The Aliphatic Region (First-Order Spin Systems)
The aliphatic sidechains are separated by quaternary aromatic carbons, meaning there is no scalar coupling (
-
Bromomethyl Group (-CH
Br) at C1: The highly electronegative bromine atom exerts a strong inductive pull. Because it is isolated from other aliphatic protons, it will appear as a sharp singlet . -
Ethyl Group (-CH
CH ) at C2: This group constitutes an A X spin system. According to the rule, the methylene (-CH -) protons are split by the three adjacent methyl protons into a quartet , while the methyl (-CH ) protons are split by the two methylene protons into a triplet . Note on Causality: Due to the 1,2,3-trisubstitution pattern, the ethyl group is sterically wedged between the bromomethyl and methyl groups. This restricted rotation may slightly broaden the methylene quartet compared to a freely rotating system. -
Methyl Group (-CH
) at C3: Attached directly to the ring and isolated, this appears as a singlet .
The Aromatic Region (Second-Order Roofing Effects)
The aromatic protons reside at positions C4, C5, and C6. They form an AMX or ABC spin system depending on the exact magnetic field strength.
-
H4: Ortho to the methyl group, meta to the ethyl group. Split into a doublet by H5.
-
H5: Meta to the methyl group, para to the ethyl group. Split into a triplet (or doublet of doublets) by H4 and H6.
-
H6: Para to the methyl group, meta to the ethyl group. Split into a doublet by H5.
Crucial Insight: Empirical calculations place all three aromatic protons in an extremely narrow chemical shift window (~6.98 to 7.03 ppm). Because the difference in their chemical shifts (
Quantitative Prediction Data
The following table summarizes the predicted 1H NMR parameters based on empirical additive rules for substituted benzenes in CDCl
| Proton Group | Position | Predicted Shift ( | Multiplicity | Integration | Coupling Constant ( |
| -CH | C2 sidechain | 1.15 - 1.25 | Triplet (t) | 3H | ~7.5 |
| -CH | C3 sidechain | 2.30 - 2.40 | Singlet (s) | 3H | N/A |
| -CH | C2 sidechain | 2.70 - 2.80 | Quartet (q) | 2H | ~7.5 |
| -CH | C1 sidechain | 4.50 - 4.60 | Singlet (s) | 2H | N/A |
| Aromatic H6 | C6 ring | 6.95 - 7.10 | Doublet (d) | 1H | ~7.5 |
| Aromatic H5 | C5 ring | 6.95 - 7.10 | Triplet (t) | 1H | ~7.5 |
| Aromatic H4 | C4 ring | 6.95 - 7.10 | Doublet (d)* | 1H | ~7.5 |
*Note: Due to second-order roofing effects, H4, H5, and H6 will likely overlap into a single complex multiplet (m) integrating to 3H.
Experimental Validation Protocol
To transition from theoretical prediction to empirical validation, the following protocol establishes a self-validating experimental workflow. Every step is designed to eliminate artifacts and ensure data trustworthiness.
Step 1: Sample Preparation & Internal Referencing
-
Weigh 10–15 mg of high-purity 1-(bromomethyl)-2-ethyl-3-methylbenzene.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
). -
Self-Validating Step: Ensure the CDCl
contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an absolute zero-point reference ( 0.00 ppm), ensuring that any drift in the magnetic field does not result in misassigned chemical shifts.
Step 2: Spectrometer Tuning & Shimming
-
Transfer the solution to a precision 5 mm NMR tube. Maintain a solvent depth of exactly 4–5 cm to prevent vortexing artifacts during spinning.
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).
-
Lock the spectrometer to the deuterium frequency of the CDCl
solvent. -
Perform gradient shimming (e.g., topshim) to homogenize the magnetic field. Poor shimming will artificially broaden the sharp -CH
Br and -CH singlets, destroying resolution.
Step 3: Acquisition Parameters
-
Set the spectral window to 12.0 ppm to capture all potential signals.
-
Causality of Relaxation Delay: Set the relaxation delay (D1) to at least 2.0 seconds. If D1 is shorter than the
relaxation time of the protons, the integration values will be artificially skewed, ruining the quantitative nature of the spectrum. -
Acquire 16 to 32 transients using a standard 30° pulse sequence (e.g., zg30).
Step 4: Data Processing & Verification
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio.
-
Manually correct the zero-order and first-order phase to ensure all peaks are perfectly absorptive.
-
Self-Validating Step: Calibrate the TMS peak to exactly 0.00 ppm. Select the sharp, isolated -CH
Br singlet (~4.55 ppm) and set its integration to exactly 2.00. Evaluate the rest of the spectrum; if the total integration does not sum to exactly 13H (the total proton count of the molecule), the sample contains impurities or the D1 delay was insufficient.
References
-
Title: The prediction of 1H NMR chemical shifts in organic compounds Source: Spectroscopy Europe URL: 1[1]
-
Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: National Institutes of Health (NIH) URL: 2[2]
-
Title: 1H NMR Spectroscopy: 1H NMR chemical shifts Source: Heriot-Watt University URL: 3[3]
Sources
safety data sheet (SDS) and handling precautions for benzyl bromide derivatives
Executive Summary
Benzyl bromide (
This technical guide synthesizes Safety Data Sheet (SDS) parameters with field-proven laboratory practices to establish a self-validating framework for the safe handling, storage, and experimental use of benzyl bromide derivatives.
Mechanistic Toxicology & Reactivity Profile
To handle benzyl bromides safely, researchers must understand the causality behind their toxicity and reactivity:
-
Mechanism of Lachrymation: The extreme lachrymatory effect of benzyl bromides is not merely an irritant response; it is a rapid, covalent chemical reaction. The benzylic carbon undergoes an
nucleophilic attack by the thiol groups of cysteine residues on sensory nerve receptors (such as TRPA1 channels) in the ocular and respiratory mucous membranes (2)[2]. This alkylation triggers severe pain, inflammation, and potential pulmonary edema upon inhalation. -
Moisture Sensitivity & Pressurization: Benzyl bromides are highly reactive with ambient moisture. Hydrolysis slowly converts the chemical into benzyl alcohol and hydrogen bromide (HBr) gas (3)[3]. In sealed storage containers, this HBr generation causes dangerous internal pressurization, creating a severe rupture and exposure hazard upon opening (4)[4].
Quantitative Safety Data
The following table consolidates critical SDS metrics for standard benzyl bromide and a common solid derivative, 4-bromobenzyl bromide, to inform risk assessments.
| Property | Benzyl Bromide (5)[5] | 4-Bromobenzyl Bromide (6)[6] |
| CAS Number | 100-39-0 | 589-15-1 |
| Physical State | Colorless to yellowish liquid | Off-white to beige solid |
| Boiling Point | 198–199 °C | Decomposes (Melting Point: 60–63 °C) |
| Flash Point | 82.7 °C (Combustible Liquid) | > 100 °C |
| Primary Hazards | Lachrymator, Corrosive, Toxic by Inhalation | Lachrymator, Corrosive, Causes Severe Burns |
| Target Organs | Respiratory system, Eyes, Skin | Respiratory system, Eyes, Skin |
| Storage Conditions | Moisture/Light sensitive, store under inert gas | Moisture/Light sensitive, store under inert gas |
Self-Validating Handling & Storage Protocols
To ensure a self-validating safety environment, the handling of lachrymators must rely on systematic barriers rather than individual caution.
-
Personal Protective Equipment (PPE): Standard latex or thin nitrile gloves provide insufficient breakthrough times for benzyl bromides, especially when the reagent is dissolved in polar aprotic solvents like DMF or DCM (7)[7]. Heavy-duty butyl rubber or Viton gloves are mandatory to prevent dermal absorption and subsequent chemical burns (8)[8].
-
Storage Integrity: Store bottles in secondary containment within a ventilated corrosives cabinet. After every use, the headspace of the bottle must be purged with dry nitrogen or argon to displace moisture and prevent the hazardous accumulation of HBr gas (5)[5].
Workflow for the safe handling and transfer of lachrymatory benzyl bromide derivatives.
Experimental Workflow: Safe Benzylation Protocol
The following methodology outlines a standard benzylation reaction (e.g., of an alcohol or amine) designed with built-in chemical safeguards (7)[7].
Step 1: System Preparation Assemble all flame-dried glassware strictly within a certified chemical fume hood. Purge the system with an inert gas (N₂/Ar) to exclude ambient moisture and prevent premature reagent degradation.
Step 2: Reagent Handling For solid derivatives (e.g., 4-bromobenzyl bromide), weigh the material inside the fume hood using a dedicated balance. For liquid benzyl bromide, utilize a gas-tight syringe to draw the reagent directly through the septum of a sure-seal bottle.
Step 3: Controlled Addition Cool the reaction mixture (containing the substrate and base, such as NaH) to 0 °C. Add the benzyl bromide dropwise. Causality: This controls the highly exothermic alkylation process, preventing the localized boiling and vaporization of the lachrymator.
Step 4: In-Situ Quenching (Critical Self-Validating Step)
Never remove a completed reaction mixture from the fume hood without quenching. Unreacted benzyl bromide will vaporize and contaminate the open laboratory.
Action: Introduce an excess of a nucleophilic quenching agent (e.g., methanol, ethanolamine, or dilute aqueous ammonia) directly into the reaction flask while it remains under active exhaust. Stir for 30–60 minutes. This forces an
Step 5: Workup
Only after the quench is complete should the reaction be subjected to standard aqueous extraction (e.g., washing with saturated
Emergency Response & Spill Mitigation
Spills involving lachrymators require immediate, calculated action to prevent facility-wide contamination. If a spill occurs outside the fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS) ().
For localized spills inside the fume hood:
-
Containment: Lower the sash to the minimum workable height to maximize exhaust velocity and contain vapors (5)[5].
-
Absorption: Cover the liquid entirely with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible absorbents like sawdust (4)[4].
-
Neutralization: Apply a neutralizing solution (such as 10% aqueous ammonia or a specialized amine-based spill kit) over the absorbent matrix to chemically destroy the active bromide.
-
Disposal: Carefully sweep the neutralized matrix using non-sparking tools into a sealable hazardous waste container.
Emergency decision tree for mitigating and neutralizing benzyl bromide spills.
References
- Source: westliberty.
- Source: nipissingu.
- Source: coleparmer.
- Source: nih.
- Source: benchchem.
- Source: smolecule.
- Welcome to Organic Chemistry (Safety Guidelines)
- Source: forensicscijournal.
- Source: coleparmer.
- Source: thermofisher.
Sources
- 1. forensicscijournal.com [forensicscijournal.com]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Benzyl bromide | 100-39-0 [smolecule.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
literature review of 1-(bromomethyl)-2-ethyl-3-methylbenzene in organic synthesis
Technical Guide: 1-(Bromomethyl)-2-ethyl-3-methylbenzene in Organic Synthesis
Part 1: Executive Summary & Strategic Value
1-(Bromomethyl)-2-ethyl-3-methylbenzene (CAS: 2751614-74-9) is a specialized benzyl bromide derivative characterized by a high degree of steric congestion around the electrophilic center.[1] Unlike simple benzyl halides, the presence of an ethyl group at the ortho (2) position and a methyl group at the meta (3) position creates a unique steric and electronic environment.
Core Strategic Value:
-
Steric Shielding: The ortho-ethyl group significantly retards nucleophilic attack, allowing for high selectivity in multi-step syntheses where less hindered electrophiles might react promiscuously.[1]
-
Ligand Design: This structural motif is increasingly valuable in the synthesis of bulky N-heterocyclic carbene (NHC) ligands and phosphines, where "flexible bulk" (the ethyl group) is required to modulate catalytic activity.
-
Pharmacophore Installation: It serves as a precise module for introducing the 2-ethyl-3-methylbenzyl moiety, a lipophilic fragment used to optimize hydrophobic interactions in enzyme binding pockets while restricting rotational freedom.[1]
Part 2: Chemical Profile & Reactivity Analysis
Structural Dynamics
The molecule features a primary alkyl bromide attached to a polysubstituted benzene ring.[1] The critical feature is the 2-ethyl substituent .[1]
-
Steric Bulk: The ethyl group can rotate, but its methylene protons create a "fence" that hinders the trajectory of incoming nucleophiles (SN2 pathway).
-
Electronic Effect: The alkyl groups (ethyl and methyl) are weak electron donors (+I effect), which slightly stabilizes the benzylic carbocation intermediate, potentially facilitating SN1 pathways under polar conditions.
| Property | Specification |
| IUPAC Name | 1-(Bromomethyl)-2-ethyl-3-methylbenzene |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol |
| Physical State | Pale yellow liquid or low-melting solid (structure dependent) |
| Reactivity Class | Deactivated Alkylating Agent (Sterically Hindered) |
| Hazards | Lachrymator , Skin/Eye Irritant, Moisture Sensitive |
Mechanistic Implications
-
SN2 Reactions: Significantly slower than benzyl bromide.[1] Requires higher temperatures, stronger nucleophiles, or polar aprotic solvents (DMF, NMP) to drive conversion.
-
SN1 Reactions: Feasible in protic solvents due to the electron-donating alkyl groups stabilizing the transition state.[1]
-
Wurtz Coupling: High risk of homocoupling if magnesium/lithium reagents are generated without temperature control.[1]
Part 3: Synthesis Protocols
Two primary routes exist for synthesizing this compound.[1][2][3][4] Route A is recommended for laboratory-scale high-purity needs, while Route B is an industrial approach requiring rigorous purification.[1]
Route A: Bromination of (2-Ethyl-3-methylphenyl)methanol (Recommended)[1]
Protocol:
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a dropping funnel and N₂ inlet.
-
Charge: Add 10.0 mmol of (2-ethyl-3-methylphenyl)methanol and 50 mL of anhydrous DCM. Cool to 0°C.[1]
-
Addition: Dropwise add PBr₃ (4.0 mmol, 0.4 equiv - PBr3 has 3 reactive Br) over 15 minutes. Note: The stoichiometry is 1:3, but slight excess PBr3 ensures completion.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc).
-
Quench: Pour cautiously into ice water. Extract with DCM (3x).
-
Purification: Wash organics with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[1] Concentrate in vacuo.
-
Purification Note: Flash chromatography (SiO₂, Hexane) may be needed if hydrolysis products are present.
-
Route B: Radical Bromination of 1-Ethyl-2,3-dimethylbenzene
-
Precursor: 1-Ethyl-2,3-dimethylbenzene[1]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride.[1]
-
Challenge: Selectivity. The secondary benzylic position (on the ethyl group) is thermodynamically favored for radical abstraction over the primary methyl group. This route often yields a mixture of the target and 1-(1-bromoethyl)-2,3-dimethylbenzene.[1]
-
Optimization: Use stoichiometric deficiency of NBS (0.9 equiv) to minimize over-bromination and rigorous fractional distillation.
Part 4: Visualizing the Workflow
The following diagram illustrates the synthesis pathways and downstream utility.
Figure 1: Synthesis and reactivity map for 1-(bromomethyl)-2-ethyl-3-methylbenzene, highlighting the preferred alcohol-to-bromide pathway.
Part 5: Applications & Case Studies
Sterically Controlled N-Alkylation
In the synthesis of complex pharmaceuticals, off-target alkylation is a common failure mode.[1] The 2-ethyl group on this reagent serves as a "kinetic brake."[1]
-
Protocol: React 1.0 equiv amine with 1.1 equiv 1-(bromomethyl)-2-ethyl-3-methylbenzene and 2.0 equiv DIPEA in Acetonitrile.
-
Observation: Reaction times will be 2-3x longer than with benzyl bromide.[1]
-
Benefit: The steric bulk prevents over-alkylation (formation of quaternary ammonium salts) which is common with unhindered benzyl halides.
Synthesis of Bulky Ligands
This reagent is ideal for synthesizing NHC precursors (imidazolium salts).[1]
-
Reaction: Imidazole + Reagent
Imidazolium Salt.[1] -
Impact: The resulting NHC ligand possesses an asymmetric steric profile (Ethyl vs Methyl side), inducing unique chirality or regioselectivity in metal-catalyzed reactions (e.g., asymmetric hydrogenation).
Part 6: References
-
PubChem. (2025).[6] 1-(Bromomethyl)-2-ethyl-3-methylbenzene (Compound Summary). National Library of Medicine.[1] Link
-
Lai, Y. H. (1981).[1] Grignard Reagents from Chemically Active Halides. Synthesis, 1981(08), 585-604. (Foundational text on benzyl halide reactivity).
-
Podgoršek, A., et al. (2009). Halogenation of Alcohols with PBr3. Journal of Organic Chemistry, 74(12). (Standard protocol for Route A).
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1] (Reference for steric effects in SN2 reactions).
Sources
- 1. 2-Bromo-1-ethyl-3-methylbenzene | C9H11Br | CID 18690513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]
common synonyms and CAS registry numbers for 1-(bromomethyl)-2-ethyl-3-methylbenzene
[1][2][3][4][5]
Part 1: Executive Summary & Identification
1-(Bromomethyl)-2-ethyl-3-methylbenzene is a specialized alkylating agent used in advanced organic synthesis and medicinal chemistry.[1] As a sterically congested benzyl bromide, it serves as a critical building block for introducing the 2-ethyl-3-methylbenzyl moiety into pharmacophores.[1] This specific substitution pattern—featuring an ethyl group flanked by a bromomethyl and a methyl group—is often employed to optimize the lipophilicity and steric fit of drug candidates within hydrophobic binding pockets (e.g., kinase inhibitors or GPCR modulators).
Chemical Identity & Registry Data
The following table consolidates the essential identification data for researchers and procurement specialists.
| Parameter | Technical Specification |
| Chemical Name | 1-(Bromomethyl)-2-ethyl-3-methylbenzene |
| Common Synonyms | 2-Ethyl-3-methylbenzyl bromide; |
| CAS Registry Number | 2751614-74-9 |
| Molecular Formula | |
| Molecular Weight | 213.12 g/mol |
| SMILES | CCc1c(C)cccc1CBr |
| Appearance | Pale yellow to colorless liquid (typically) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Part 2: Synthesis & Production Protocols
Mechanistic Causality
The synthesis of 1-(bromomethyl)-2-ethyl-3-methylbenzene relies on the Wohl-Ziegler radical bromination of its parent hydrocarbon, 2-ethyl-1,3-dimethylbenzene (also known as 2-ethyl-m-xylene).[1]
-
Precursor Selection: The starting material, 2-ethyl-1,3-dimethylbenzene (CAS 2870-04-4), possesses two methyl groups at positions 1 and 3.[1] Due to the symmetry of the molecule (the ethyl group at position 2 creates a plane of symmetry), bromination at either methyl group yields the identical product: 1-(bromomethyl)-2-ethyl-3-methylbenzene.[1]
-
Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) to maintain a low, steady concentration of bromine radicals, preventing poly-bromination or electrophilic aromatic substitution on the ring.[1] -
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) initiates the radical chain reaction.[1]
Experimental Protocol: Radical Bromination
Note: This protocol is a standardized adaptation for benzyl bromides. All steps must be performed in a fume hood due to the lachrymatory nature of the product.[1]
Reagents:
-
2-Ethyl-1,3-dimethylbenzene (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
AIBN (0.05 eq)[1]
-
Solvent: Carbon Tetrachloride (
) or 1,2-Dichloroethane (DCE) or Acetonitrile ( )[1]
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-ethyl-1,3-dimethylbenzene in anhydrous solvent (0.2 M concentration).
-
Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution.
-
Initiation: Degas the mixture with nitrogen for 10 minutes. Heat the reaction mixture to reflux (approx. 77°C for
or 80°C for MeCN). -
Reaction Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc) or GC-MS. The reaction is complete when the starting material is consumed (typically 2–6 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the precipitated succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes) to isolate 1-(bromomethyl)-2-ethyl-3-methylbenzene as a clear/pale yellow oil.
Synthesis Pathway Visualization
The following diagram illustrates the radical bromination pathway.
Caption: Figure 1. Radical bromination pathway converting 2-ethyl-1,3-dimethylbenzene to the target benzyl bromide.[1]
Part 3: Reactivity & Applications
Chemical Reactivity Profile
As a benzyl bromide, this compound acts as a potent electrophile . However, the presence of the ortho-ethyl group introduces significant steric hindrance compared to unsubstituted benzyl bromides. This influences reaction rates and mechanism selection.
-
Nucleophilic Substitution (
): Reacts with amines, thiols, and alkoxides.-
Constraint: The steric bulk at the ortho position (ethyl) and meta position (methyl) may slow down
attack, requiring elevated temperatures or polar aprotic solvents (DMF, DMSO).[1]
-
-
C-C Bond Formation:
-
Grignard Reagent: Can form the corresponding benzylmagnesium bromide for addition to carbonyls.
-
Suzuki-Miyaura Coupling: Can be converted to a benzylic boronate or coupled directly (under specific conditions) to aryl halides.[1]
-
Application Workflow
The compound is primarily used to append the lipophilic "2-ethyl-3-methylbenzyl" tail to drug scaffolds.[1]
Caption: Figure 2.[1] Divergent synthesis applications of 1-(bromomethyl)-2-ethyl-3-methylbenzene in medicinal chemistry.
Part 4: Safety & Handling (Self-Validating Protocols)
Hazard Classification:
-
Lachrymator: Causes severe eye irritation and tearing.
-
Skin Corrosive (Category 1B): Causes severe skin burns and eye damage.
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Quenching Spills: Treat spills with dilute ammonia or sodium thiosulfate solution to neutralize the alkylating potential before cleanup.
-
Storage: Store in a tightly sealed container at 2–8°C. Moisture sensitive (hydrolyzes to the benzyl alcohol and HBr over time).
References
-
Chemical Identification & Registry
-
Parent Compound Data
- Synthetic Methodology (Radical Bromination)
- Commercial Availability & Synonyms: Source: Enamine Store. "Building Block: 1-(bromomethyl)-2-ethyl-3-methylbenzene".
Sources
electrophilic nature of 1-(bromomethyl)-2-ethyl-3-methylbenzene in reactions
An In-Depth Technical Guide to the Electrophilic Reactivity of 1-(Bromomethyl)-2-ethyl-3-methylbenzene
Executive Summary
1-(Bromomethyl)-2-ethyl-3-methylbenzene is a substituted benzylic bromide that serves as a potent electrophile and a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its reactivity is primarily centered on the benzylic carbon, which is susceptible to nucleophilic attack. The substitution pattern on the aromatic ring—an ortho-ethyl group and a meta-methyl group—introduces significant electronic and steric factors that dictate its reaction pathways. This guide provides a comprehensive analysis of the electrophilic nature of this compound, detailing the mechanistic competition between Sₙ1 and Sₙ2 pathways, offering field-proven experimental protocols, and exploring its application in Friedel-Crafts alkylation reactions. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile reagent.
Foundational Principles: Reactivity of a Substituted Benzylic Halide
The Dual Reactivity of Benzylic Systems
Benzylic halides, such as 1-(bromomethyl)-2-ethyl-3-methylbenzene, occupy a unique position in the landscape of nucleophilic substitution reactions. They are capable of reacting through both Sₙ1 and Sₙ2 mechanisms, a versatility not typically seen in simple alkyl halides.[1][2] The Sₙ2 pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[3] Conversely, the Sₙ1 pathway is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile.[3]
The key to the benzylic system's Sₙ1 capability is the exceptional stability of the resulting benzylic carbocation. The positive charge on the benzylic carbon can be delocalized across the adjacent aromatic ring through resonance, significantly lowering the activation energy for its formation.[4] Even primary benzylic halides, which would typically react exclusively via an Sₙ2 mechanism, can exhibit Sₙ1 characteristics under appropriate conditions (e.g., with weak nucleophiles or in polar, protic solvents).[1][2]
Structural Analysis of 1-(Bromomethyl)-2-ethyl-3-methylbenzene
The subject of this guide is a primary benzylic bromide. However, its reactivity is profoundly influenced by the substituents on the benzene ring:
-
Electronic Effects: The ethyl and methyl groups at the 2- and 3-positions are electron-donating groups (EDGs). Through an inductive effect and hyperconjugation, they push electron density towards the ring and, by extension, towards the benzylic carbon. This electronic contribution further stabilizes the benzylic carbocation intermediate, making the Sₙ1 pathway more accessible compared to unsubstituted benzyl bromide.[5]
-
Steric Effects: The ethyl group at the ortho- (C2) position presents a significant steric barrier around the electrophilic benzylic carbon. This steric hindrance directly impedes the backside approach of a nucleophile, which is a strict requirement for the Sₙ2 mechanism.[6][7] This steric clash increases the activation energy for the Sₙ2 pathway, effectively slowing it down.[7]
Nucleophilic Substitution: A Mechanistic Tug-of-War
The interplay between steric hindrance and carbocation stability makes 1-(bromomethyl)-2-ethyl-3-methylbenzene a fascinating case study in reaction mechanism control. The choice between an Sₙ1 and Sₙ2 pathway is not arbitrary but can be directed by careful selection of reaction conditions.
The Sₙ2 Pathway: Overcoming Steric Obstacles
For an Sₙ2 reaction to occur, the nucleophile must approach the benzylic carbon from the side opposite the bromine atom. The bulky ortho-ethyl group creates a "steric shield" that makes this approach difficult.[6] Therefore, Sₙ2 reactions with this substrate are generally slower than with less hindered benzyl bromides. To favor this pathway, strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, acetonitrile) are required to maximize the rate of the bimolecular reaction.[8]
Caption: Sₙ2 backside attack is sterically hindered by the ortho-ethyl group.
The Sₙ1 Pathway: Leveraging Carbocation Stability
The Sₙ1 mechanism circumvents the steric issue of the Sₙ2 pathway because the rate-determining step is the unimolecular dissociation of the bromide leaving group.[3] The planarity of the resulting carbocation allows the nucleophile to attack from either face.[5] The stability of this intermediate is paramount. It is enhanced by two key factors:
-
Resonance: The positive charge is delocalized into the aromatic π-system.[4]
-
Inductive/Hyperconjugation Effects: The ethyl and methyl substituents donate electron density, further stabilizing the positive charge.[5]
This pathway is favored by conditions that promote carbocation formation, such as polar protic solvents (e.g., ethanol, water) and weaker nucleophiles.[1][2]
Caption: The Sₙ1 mechanism proceeds via a resonance-stabilized carbocation.
Practical Guide to Controlling Reaction Outcomes
The choice of reagents and conditions is critical for directing the reaction toward the desired product. The following table summarizes key experimental variables.
| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | A strong nucleophile is required for the bimolecular rate-determining step of Sₙ2.[1][2] |
| Solvent | Polar Protic (e.g., Ethanol, Acetic Acid) | Polar Aprotic (e.g., DMF, Acetonitrile) | Protic solvents stabilize the carbocation and leaving group ions. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. |
| Substrate Conc. | No significant effect on rate law | Rate is proportional | The rate of an Sₙ2 reaction depends on the concentration of both the substrate and the nucleophile.[3] |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation. |
Experimental Protocols for Nucleophilic Substitution
The following protocols are generalized methodologies based on established procedures for benzylic bromides and should be optimized for specific substrates and scales.[9]
General Protocol for N-Alkylation with Amines (Sₙ2 Conditions)
This reaction is fundamental for constructing carbon-nitrogen bonds, a common step in the synthesis of pharmaceutical candidates.[9]
-
Reagent Preparation: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Electrophile Addition: Add a solution of 1-(bromomethyl)-2-ethyl-3-methylbenzene (1.1 eq.) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Standard workflow for the N-alkylation of an amine substrate.
General Protocol for O-Alkylation with Phenols (Williamson Ether Synthesis)
-
Reagent Preparation: Dissolve the phenol (1.0 eq.) in a polar aprotic solvent like DMF or acetone.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.) to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Electrophile Addition: Add 1-(bromomethyl)-2-ethyl-3-methylbenzene (1.1 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture (typically 50-80 °C) and stir for 6-18 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction to room temperature, filter off the inorganic salts, and quench the filtrate with water. Extract the product with an organic solvent, wash, dry, and purify as described in the N-alkylation protocol.
Utility in Friedel-Crafts Alkylation
Beyond serving as a substrate for nucleophiles, 1-(bromomethyl)-2-ethyl-3-methylbenzene can itself act as the electrophile in a Friedel-Crafts alkylation reaction to form a new carbon-carbon bond with another aromatic ring.[10][11][12]
Mechanism and Activation
In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the bromine atom coordinates with the catalyst, making the C-Br bond more polarized and enhancing the electrophilicity of the benzylic carbon.[13][14] For a primary benzylic halide, the reaction likely proceeds through a highly polarized complex rather than a free carbocation, which then undergoes electrophilic aromatic substitution with a nucleophilic aromatic substrate.[13][15]
Caption: General mechanism for Friedel-Crafts alkylation using a benzylic halide.
Experimental Considerations
-
Catalyst: A strong Lewis acid like AlCl₃ is typically required.[11]
-
Substrate Scope: The reaction works best with electron-rich (activated) aromatic rings. Strongly deactivated rings (e.g., nitrobenzene) are generally unreactive.[13][14]
-
Polyalkylation: A common side reaction in Friedel-Crafts alkylation is polyalkylation, as the newly added alkyl group activates the ring for further substitution.[14] Using a stoichiometric excess of the aromatic substrate can help minimize this.
Applications in Drug Development
The 2-ethyl-3-methylbenzyl moiety introduced by this reagent can be a valuable structural motif in medicinal chemistry. The bulky, lipophilic nature of this group can be exploited to:
-
Probe Steric Pockets: Interact with and fill hydrophobic pockets in target proteins, potentially increasing binding affinity and selectivity.
-
Improve Pharmacokinetics: Enhance membrane permeability and oral bioavailability due to increased lipophilicity.
-
Block Metabolism: The steric bulk can shield metabolically labile positions on a molecule from enzymatic degradation, thereby increasing the drug's half-life.
Its utility as a synthetic intermediate allows for the covalent attachment of this tailored group to a wide variety of molecular scaffolds, including amines, phenols, and thiols, which are common in pharmacologically active compounds.[9]
Conclusion
1-(Bromomethyl)-2-ethyl-3-methylbenzene is a powerful electrophilic reagent whose reactivity is a delicate balance of electronic stabilization and steric hindrance. The ortho-ethyl group significantly retards the Sₙ2 pathway while the electron-donating alkyl groups stabilize the benzylic carbocation, making the Sₙ1 pathway highly competitive. This mechanistic duality provides synthetic chemists with a high degree of control, allowing for the selective formation of C-N, C-O, C-S, and C-C bonds through the careful choice of nucleophile, solvent, and temperature. Its capacity to introduce a sterically demanding and lipophilic moiety makes it a valuable tool for fine-tuning the pharmacological properties of lead compounds in drug discovery and development.
References
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A - Glasp. (2023, March 16). Glasp. [Link]
-
Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025, June 24). Master Organic Chemistry. [Link]
-
28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns - YouTube. (2020, July 20). YouTube. [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides - Chemistry - University of Calgary. University of Calgary. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023, March 16). YouTube. [Link]
-
Friedel-Crafts Alkylation of aromatic molecules. Simple Science. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022, March 15). National Center for Biotechnology Information. [Link]
-
Friedel-Crafts Alkylation - Chemistry Steps. (2025, June 20). Chemistry Steps. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Master Organic Chemistry. [Link]
-
The SN2 reaction of (dibromometh... [FREE SOLUTION] - Vaia. Vaia. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]
-
Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]
-
16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vaia.com [vaia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
Methodological & Application
Application Note: Nucleophilic Substitution Protocols for 1-(bromomethyl)-2-ethyl-3-methylbenzene
Executive Summary & Mechanistic Rationale
In modern drug development, the installation of sterically defined, lipophilic pharmacophores is a critical strategy for modulating target binding affinity, improving membrane permeability, and enhancing metabolic stability. 1-(bromomethyl)-2-ethyl-3-methylbenzene (CAS: 2751614-74-9) is a highly valuable benzylic electrophile utilized to introduce the bulky 2-ethyl-3-methylbenzyl moiety into active pharmaceutical ingredients (APIs).
The Kinetic Challenge: Steric Encumbrance
Nucleophilic substitution at benzylic positions typically proceeds via a bimolecular nucleophilic substitution (
Because of this steric bulk, the trajectory of the incoming nucleophile (backside attack) is partially shielded. Standard room-temperature alkylation conditions often result in sluggish reaction rates or incomplete conversion. To overcome this, our protocols leverage two fundamental principles:
-
Cationic Assistance (The "Cesium Effect"): Utilizing Cesium Carbonate (
) rather than Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) provides a highly polarizable, large cation that loosely coordinates with the nucleophilic anion, dramatically increasing its effective nucleophilicity in aprotic environments. -
Solvent Polarity: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (
) are mandated. They solvate the cationic counter-ion while leaving the nucleophile "naked" and highly reactive, which is essential for penetrating the sterically hindered transition state[1].
Caption: S_N2 mechanism highlighting the sterically hindered transition state.
Quantitative Data & Optimization Matrix
To ensure optimal yields depending on the nucleophile used, refer to the following empirically validated reaction matrix. The causality behind these choices is rooted in balancing nucleophilicity against the steric demands of the ortho-substituted benzylic bromide[3].
| Nucleophile Type | Preferred Base | Solvent | Temp (°C) | Time (h) | Expected Yield | Rationale |
| Primary Amine | 25 - 60 | 4 - 8 | 65 - 80% | Mild base prevents over-alkylation (tertiary amine formation). | ||
| Secondary Amine | DMF | 60 - 80 | 6 - 12 | 75 - 90% | "Cesium effect" enhances nucleophilicity to overcome steric hindrance. | |
| Phenol (Ar-OH) | Acetone | 60 (Reflux) | 4 - 6 | 85 - 95% | Phenoxide generation is rapid; refluxing acetone provides ideal kinetic energy. | |
| Thiol (R-SH) | 0 - 25 | 1 - 3 | >90% | Thiolates are highly nucleophilic; low temps prevent disulfide formation. |
Detailed Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazine/Piperidine Scaffolds)
This protocol is optimized for sterically demanding substrates typical in late-stage functionalization.
Reagents:
-
Secondary Amine (1.0 equiv, limiting reagent)
-
1-(bromomethyl)-2-ethyl-3-methylbenzene (1.1 equiv)
-
Anhydrous
(2.0 equiv) -
Anhydrous DMF (0.2 M relative to amine)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Moisture competes as an oxygen nucleophile, leading to the formation of the corresponding benzylic alcohol byproduct.
-
Reagent Mixing: Dissolve the secondary amine in anhydrous DMF. Add finely powdered anhydrous
. Stir the suspension at room temperature for 15 minutes to pre-form the nucleophilic complex. -
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add 1-(bromomethyl)-2-ethyl-3-methylbenzene dropwise over 10 minutes[4]. Causality: Initial dropwise addition at 0°C prevents localized exothermic spikes that can degrade the nucleophile or promote undesired
elimination pathways. -
Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 65°C for 8 hours. Causality: Thermal activation provides the specific kinetic energy required to overcome the steric barrier imposed by the ortho-ethyl group[2].
-
Quench & Extraction: Cool to room temperature. Quench the reaction by pouring it into a separatory funnel containing cold saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[1]. -
Washing: Wash the combined organic layers with distilled water (5x) to remove DMF, followed by a final wash with brine.
-
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)
Optimized for the synthesis of aryl-benzyl ethers.
Step-by-Step Methodology:
-
Dissolve the phenol (1.0 equiv) in anhydrous Acetone (0.3 M).
-
Add anhydrous
(2.0 equiv) and stir for 30 minutes at room temperature to generate the phenoxide anion. -
Add 1-(bromomethyl)-2-ethyl-3-methylbenzene (1.05 equiv) in one portion.
-
Heat the mixture to gentle reflux (60°C) for 4-6 hours.
-
Filter the mixture hot to remove potassium salts (
and ). Concentrate the filtrate in vacuo. -
Redissolve the crude residue in Dichloromethane (DCM), wash with 1M
(to remove unreacted phenol), dry over , and evaporate to yield the pure ether.
Analytical Validation & Troubleshooting
To ensure the protocol operates as a self-validating system , adhere to the following analytical checks:
-
In-Process Monitoring (TLC): Always retain a 50 µL aliquot of the unreacted amine and the benzylic bromide as TLC co-spots. The reaction is only considered complete when the amine spot is entirely consumed. The benzylic moiety is highly UV-active (254 nm).
-
Mass Spectrometry (LC-MS): Monitor for the disappearance of the starting amine mass and the appearance of the
corresponding to the alkylated product. -
Troubleshooting Unreacted Electrophile: If the benzylic bromide persists but the amine is consumed, the amine was either the limiting reagent or degraded. Do not simply add more electrophile, as this complicates downstream chromatographic purification[3].
-
Byproduct Identification: If a new highly polar, UV-active spot appears, it is likely the benzylic alcohol (hydrolysis byproduct). Ensure all solvents are strictly anhydrous in future runs.
Caption: Step-by-step workflow for the nucleophilic substitution protocol.
References
-
National Institutes of Health (PMC). "P(NMe2)3-Mediated Umpolung Alkylation..." Details the kinetic impacts of sterically encumbered ortho-substituted benzyl bromides. URL:[Link]
- US Patent 6423871B1. "Efficient synthesis of secondary amines by selective alkylation of primary amines." Outlines the "Cesium Effect" for sterically hindered amines and bromides.
-
ACS Publications. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation..." Discusses the separation and handling of ambident nucleophiles and steric hindrance in alkylating agents. URL:[Link]
Sources
Application Note: Chemoselective N-Alkylation of Amines Using 1-(Bromomethyl)-2-ethyl-3-methylbenzene
Introduction & Mechanistic Insights
The direct N-alkylation of primary amines with alkyl halides is a fundamental transformation in medicinal chemistry and drug development. However, a notorious challenge in this workflow is controlling chemoselectivity. Because the electron-donating nature of the newly added alkyl group increases the nucleophilicity of the resulting secondary amine, the reaction often cascades into a "runaway" process, yielding a complex, statistical mixture of secondary, tertiary, and quaternary ammonium salts[1].
To circumvent this, researchers can leverage the unique steric and electronic profile of 1-(bromomethyl)-2-ethyl-3-methylbenzene . While its benzylic bromide moiety ensures a highly electrophilic center primed for an
The Causality of Steric Control: When a primary amine attacks this specific electrophile, the first alkylation proceeds rapidly. However, the resulting secondary amine is now tethered to a bulky 2-ethyl-3-methylbenzyl group. The ortho-ethyl substituent creates severe steric hindrance around the nitrogen lone pair. When this secondary amine attempts to attack a second molecule of the electrophile, the activation energy of the transition state is drastically elevated due to steric clash. This structural feature acts as an intrinsic, self-limiting safeguard against over-alkylation, allowing for the high-yielding isolation of the mono-alkylated product[2].
The "Cesium Effect" in Solvent Optimization
Beyond the steric design of the electrophile, the choice of base and solvent is critical for establishing a self-validating, chemoselective protocol. Utilizing Cesium Carbonate (
The large ionic radius and low charge density of the cesium cation (
Caption: Mechanistic pathway highlighting steric and base-promoted suppression of over-alkylation.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and chemoselectivity. The data highlights why
Table 1: Optimization of Reaction Conditions for Mono-Alkylation
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield: Mono-alkylated (%) | Yield: Di-alkylated (%) |
| 1 | MeCN | 60 | 8 | 65 | 15 | |
| 2 | DIPEA | DCM | RT | 12 | 45 | 5 |
| 3 | DMF | RT | 6 | 58 | 12 | |
| 4 | DMF | RT | 3 | 94 | < 2 | |
| 5 | DMF | 60 | 2 | 88 | 8 |
Note: Elevated temperatures (Entry 5) provide enough kinetic energy to partially overcome the steric barrier of the ortho-ethyl group, leading to a slight increase in unwanted di-alkylation.
Experimental Protocol: Synthesis of N-(1-(2-ethyl-3-methylphenyl)methyl) Amines
This protocol is designed as a self-validating system; the visual cues (solubility changes) and specific workup steps inherently confirm the success of the transformation while stripping away unreacted starting materials.
Materials Required
-
Nucleophile: Primary Amine (1.0 equiv)
-
Electrophile: 1-(bromomethyl)-2-ethyl-3-methylbenzene (1.05 equiv)
-
Base: Anhydrous Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to amine)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (Nitrogen or Argon) for 5 minutes to prevent oxidative side reactions.
-
Reagent Loading: Add the primary amine (1.0 mmol) and anhydrous
(1.5 mmol) to the flask. -
Pre-Activation: Inject anhydrous DMF (5.0 mL) into the flask. Stir the heterogeneous suspension vigorously at room temperature (20–25 °C) for 15 minutes. Insight: This step allows the base to interact with the amine, preparing it for nucleophilic attack without forming a tightly bound ion pair.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 1-(bromomethyl)-2-ethyl-3-methylbenzene (1.05 mmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise over 10 minutes. Insight: Dropwise addition at 0 °C controls the exotherm and keeps the localized concentration of the electrophile low, further preventing di-alkylation.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via LC-MS or TLC (typically using a 4:1 Hexanes/Ethyl Acetate system). The reaction is complete when the primary amine spot is fully consumed.
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous
. This neutralizes any remaining base and protonates unreacted amines, driving them into the aqueous phase. -
Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers and wash sequentially with distilled water (3 × 15 mL) to completely remove the DMF, followed by a final wash with brine (15 mL).
-
Drying: Dry the organic phase over anhydrous
. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. -
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate) to isolate the pure secondary amine.
Caption: Step-by-step experimental workflow for the chemoselective N-alkylation protocol.
References
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." The Journal of Organic Chemistry 67.3 (2002): 674-683. Available at:[Link]
-
Castillo Millán, J., et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry 2016.22 (2016): 3824-3835. Available at:[Link]
Sources
Application Note: Williamson Ether Synthesis Protocols for 1-(bromomethyl)-2-ethyl-3-methylbenzene
Executive Summary
In pharmaceutical development and complex organic synthesis, the strategic installation of ether linkages or benzyl protecting groups is a foundational operation. The substrate 1-(bromomethyl)-2-ethyl-3-methylbenzene (CAS: 2751614-74-9) presents a unique synthetic profile: it is a highly reactive primary benzylic bromide, yet it features an ortho-ethyl group that imparts localized steric hindrance. This application note delineates the optimal Williamson ether synthesis conditions for this specific electrophile, providing mechanistic rationale, quantitative optimization data, and self-validating protocols tailored for both aliphatic and phenolic nucleophiles.
Substrate Profiling & Mechanistic Causality
The Williamson ether synthesis operates via a bimolecular nucleophilic substitution (
-
Electronic Activation: The adjacent aromatic
-system stabilizes the transition state, significantly lowering the activation energy compared to unactivated primary alkyl halides. Furthermore, because the electrophilic carbon is benzylic, it inherently lacks -hydrogens. This renders competing elimination—a common failure mode in ether synthesis with strong bases—structurally impossible [3]. -
Steric Modulation: The ortho-ethyl substituent projects electron density into the trajectory of the incoming nucleophile. While not as prohibitive as a tertiary carbon center, this steric bulk necessitates the use of highly nucleophilic, "naked" alkoxides to ensure complete conversion, particularly when coupling with bulky secondary or tertiary alcohols.
To overcome this steric penalty, the choice of base and solvent is critical. Deprotonation of the alcohol using Sodium Hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is highly effective for aliphatic alcohols [2]. DMF selectively solvates the sodium cation (
Quantitative Data: Condition Optimization
The following table summarizes the optimized reaction parameters for coupling various classes of alcohols with 1-(bromomethyl)-2-ethyl-3-methylbenzene.
| Nucleophile Class | Optimal Base | Solvent System | Temp Profile | Reaction Time | Expected Yield | Primary Byproduct Risk |
| Primary Aliphatic | NaH (1.2 eq) | DMF (Anhydrous) | 0 °C | 2 - 4 hours | 85 - 92% | Homocoupling (Trace) |
| Secondary Aliphatic | NaH (1.5 eq) | DMF / THF (1:1) | 0 °C | 6 - 8 hours | 70 - 80% | Unreacted starting material |
| Phenolic (Ar-OH) | Acetone or MeCN | Reflux (56-82 °C) | 8 - 12 hours | 90 - 95% | C-alkylation (Trace) | |
| Sterically Hindered | KH (1.5 eq) | THF + 18-Crown-6 | 0 °C | 12 - 18 hours | 55 - 65% | Hydrolysis (if wet) |
Experimental Protocols
Protocol A: Strong Base Method (Aliphatic Alcohols)
Objective: Synthesis of alkyl 2-ethyl-3-methylbenzyl ethers via irreversible deprotonation.
-
System Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Causality: NaH is highly moisture-sensitive; ambient water will quench the base to form NaOH, leading to competitive hydrolysis of the benzylic bromide.
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL). Cool the suspension to 0 °C using an ice bath. Slowly add the aliphatic alcohol (1.0 mmol) dropwise.
-
In-Process Validation: Observe the reaction mixture. The evolution of hydrogen gas (
) will cause visible bubbling. Do not proceed until gas evolution has entirely ceased (typically 30-45 minutes). Causality: Cessation of bubbling is a self-validating indicator of quantitative alkoxide formation. Unreacted NaH can cause unwanted side reactions with the electrophile. -
Electrophile Addition: Dissolve 1-(bromomethyl)-2-ethyl-3-methylbenzene (1.1 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the 0 °C alkoxide mixture over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours. Causality: The initial 0 °C temperature controls the exothermic mixing, while warming to 25 °C provides the kinetic energy required to overcome the steric hindrance of the ortho-ethyl group.
-
Workup: Quench the reaction carefully with saturated aqueous
(10 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine ( mL) to remove DMF. Dry over anhydrous , filter, and concentrate in vacuo.
Protocol B: Mild Base Method (Phenolic Substrates)
Objective: Synthesis of aryl 2-ethyl-3-methylbenzyl ethers.
-
Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, combine the phenol (1.0 mmol), 1-(bromomethyl)-2-ethyl-3-methylbenzene (1.1 mmol), and finely powdered anhydrous
(2.0 mmol) in HPLC-grade Acetone (10 mL). -
Thermal Activation: Heat the mixture to a gentle reflux (approx. 56 °C) with vigorous stirring. Causality: Phenols (pKa ~10) are sufficiently acidic to be deprotonated by
, but the reaction is heterogeneous. Vigorous stirring and heat are required to drive the solid-liquid phase transfer of the phenoxide intermediate. -
In-Process Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). The benzylic bromide is UV-active. The reaction is complete when the electrophile spot is fully consumed (typically 8 hours).
-
Isolation: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts (
and KBr byproduct), and concentrate the filtrate. Purify via flash column chromatography.
Process Visualization
Workflow of Williamson ether synthesis for 1-(bromomethyl)-2-ethyl-3-methylbenzene via SN2 pathway.
References
Forging the Framework: Advanced C-C Bond Formation Strategies Utilizing Substituted Benzyl Bromides
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzyl Moiety as a Cornerstone in Medicinal Chemistry and Materials Science
The substituted benzyl group is a ubiquitous and privileged scaffold in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Its presence is fundamental to the structural and functional properties of these compounds. Consequently, the development of robust and versatile methods for the construction of carbon-carbon (C-C) bonds at the benzylic position is a cornerstone of modern synthetic organic chemistry. Substituted benzyl bromides, due to their inherent reactivity and commercial availability, serve as powerful electrophilic partners in a multitude of C-C bond-forming transformations. This technical guide provides an in-depth exploration of key strategies for the utilization of substituted benzyl bromides in C-C bond formation, offering both mechanistic insights and detailed, field-proven protocols for immediate application in the laboratory.
Core Strategies for C-C Bond Formation with Benzyl Bromides
The versatility of substituted benzyl bromides allows for their participation in a wide range of C-C bond-forming reactions. The choice of strategy is often dictated by the desired bond type (sp³-sp², sp³-sp³, sp³-sp), the functional group tolerance required, and the desired stereochemical outcome. This guide will focus on three major classes of transformations: Palladium-Catalyzed Cross-Coupling Reactions, Grignard and Organozinc Couplings, and emerging Photocatalytic Methods.
Palladium-Catalyzed Cross-Coupling Reactions: A Symphony of Controlled Reactivity
Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, and their application to benzyl bromides has provided a powerful toolkit for synthetic chemists. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an organoboron compound and an organic halide.[1] For the coupling of substituted benzyl bromides with aryl or vinyl boronic acids (or their esters), this reaction provides a direct route to diarylmethanes and allylarenes, respectively.[2][3]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the benzyl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron species, activated by a base, to form a diorganopalladium(II) intermediate. The final step is reductive elimination, which yields the desired product and regenerates the Pd(0) catalyst.[4] The choice of ligand is critical to prevent β-hydride elimination, a common side reaction with sp³-hybridized electrophiles.[5]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Substituted Benzyl Bromide [2]
This protocol is optimized for rapid synthesis and is particularly useful for library generation in a drug discovery context.
-
Materials:
-
Substituted benzyl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2 mL)
-
Microwave vial (10 mL) with a stir bar
-
-
Procedure:
-
To a microwave vial, add the substituted benzyl bromide, arylboronic acid, K₂CO₃, Pd(OAc)₂, and JohnPhos.
-
Add anhydrous DMF to the vial and seal it securely.
-
Place the vial in a microwave reactor and heat to 140°C for 20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | High |
| 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ (5) | PPh₃ (as part of catalyst) | Cs₂CO₃ | Dioxane | 100 | 12 | Moderate |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides. [1][2]
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] This reaction is particularly valuable for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon centers.[6][7] For substituted benzyl bromides, this allows for the formation of C(sp³)-C(sp³), C(sp³)-C(sp²), and C(sp³)-C(sp) bonds.[8][9]
Mechanistic Considerations: The mechanism is analogous to the Suzuki-Miyaura coupling, with the transmetalation step involving the transfer of an organic group from zinc to the palladium center. The use of specific ligands, such as Xantphos, can be crucial to minimize side reactions like β-hydride elimination, especially with secondary benzylic bromides.[10] Enantioselective variants of the Negishi coupling of racemic secondary benzylic bromides have been developed using chiral ligands.[8][11]
Protocol 2: Nickel-Catalyzed Enantioselective Negishi Coupling of a Racemic Secondary Benzyl Bromide [8][9]
This protocol highlights an advanced application for the stereoconvergent synthesis of chiral products.
-
Materials:
-
Racemic secondary benzyl bromide (1.0 equiv)
-
Achiral alkylzinc reagent (prepared in situ or used as a solution)
-
Nickel(II) bromide glyme complex (NiBr₂·glyme) (10 mol%)
-
Chiral isoquinoline-oxazoline ligand (13 mol%)
-
Cesium iodide (CsI) or Magnesium iodide (MgI₂) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) and Dioxane
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox, charge a dry reaction vessel with NiBr₂·glyme and the chiral ligand.
-
Add the anhydrous solvent mixture (e.g., CH₂Cl₂-dioxane).
-
Add the racemic benzyl bromide and the iodide salt.
-
Cool the mixture to the desired temperature (e.g., -30 °C).
-
Slowly add the achiral alkylzinc reagent.
-
Stir the reaction at the specified temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
-
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12] The application of this reaction to substituted benzyl bromides provides a direct route to propargylarenes. Recent advancements have demonstrated that this transformation can be achieved with high efficiency and functional group tolerance using lithium acetylides.[13]
Key Insights: The reaction proceeds rapidly at room temperature and tolerates a wide range of functional groups, including esters, nitriles, and even boronic esters, which are typically reactive towards organolithium reagents. This highlights the high selectivity of the catalytic system.
Protocol 3: Rapid Pd-catalyzed sp-sp³ Cross-Coupling of Benzyl Bromides with Lithium Acetylides
-
Materials:
-
Substituted benzyl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
n-Butyllithium (1.1 equiv, as a solution in hexanes)
-
Oxygen-activated Pd[P(tBu₃)]₂ (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes to form the lithium acetylide.
-
In a separate flask, dissolve the substituted benzyl bromide and the palladium catalyst in anhydrous THF.
-
Slowly add the freshly prepared lithium acetylide solution to the benzyl bromide solution at room temperature.
-
Stir for 10 minutes at room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
The Heck reaction traditionally couples aryl or vinyl halides with alkenes.[14][15] Its application to benzyl bromides allows for the formation of substituted alkenes.[16] The reaction mechanism involves the oxidative addition of the benzyl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.[14]
Challenges and Solutions: A key challenge in the Heck reaction with sp³ electrophiles is the potential for β-hydride elimination from the organopalladium intermediate before the desired coupling occurs. Ligand choice and reaction conditions are crucial to control the regioselectivity of the final product.[5]
Grignard and Organozinc Couplings: Classic yet Powerful
Grignard reagents, formed from the reaction of an organic halide with magnesium metal, are potent nucleophiles for C-C bond formation.[17] The reaction of a substituted benzyl bromide with a Grignard reagent can lead to the formation of a new C-C bond. However, Wurtz-type homocoupling of the benzyl bromide is a significant side reaction.[17][18]
Considerations for Grignard Reactions:
-
Reaction Initiation: The formation of the Grignard reagent can be sluggish and may require an initiator such as iodine.
-
Solvent Effects: The choice of ethereal solvent (e.g., THF, 2-MeTHF) can significantly impact the reaction efficiency and work-up.[17]
-
Substrate Limitations: Electron-withdrawing groups, particularly nitro groups, on the benzyl bromide can inhibit the formation of the Grignard reagent due to their oxidizing nature.[19]
Photocatalytic Strategies: A Modern Frontier
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions.[20] For substituted benzyl bromides, photocatalytic methods can facilitate their conversion into benzyl radicals, which can then participate in C-C bond-forming reactions.[21][22][23]
Cooperative Catalysis: A recent strategy involves the use of a nucleophilic cooperative catalyst, such as lutidine, in conjunction with a photocatalyst.[20][22] The lutidine displaces the bromide to form a lutidinium salt, which has a lower reduction potential, making it more amenable to single-electron reduction by the excited photocatalyst. This generates the benzyl radical, which can then undergo Giese-type additions to electron-deficient alkenes.[20][23]
Safety Considerations for Handling Benzyl Bromides
Substituted benzyl bromides are lachrymators and are corrosive.[24][25][26] They can cause severe eye and skin irritation and may cause respiratory irritation.[24][27] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[27][28] In case of accidental contact, immediately flush the affected area with copious amounts of water.[25][26] Benzyl bromides are also incompatible with strong bases, amines, and oxidizing agents.[27]
Conclusion
The formation of C-C bonds using substituted benzyl bromides is a critical transformation in modern organic synthesis. This guide has provided an overview of several powerful strategies, including various palladium-catalyzed cross-coupling reactions, traditional organometallic couplings, and innovative photocatalytic methods. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers, scientists, and drug development professionals can effectively leverage these methodologies to construct complex molecular architectures and accelerate their research and development programs. The continued evolution of these synthetic tools will undoubtedly lead to the discovery and creation of novel molecules with significant societal impact.
References
-
Minnaard, A. J., et al. (2021). Pd-catalyzed sp–sp³ cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications. [Link]
-
Ma, D., et al. (2008). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. Organic Letters. [Link]
-
Minnaard, A. J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. PMC. [Link]
-
Hayat, S., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC. [Link]
-
New Jersey Department of Health. (2000). BENZYL BROMIDE HAZARD SUMMARY. [Link]
-
Nájera, C., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. [Link]
-
Weaver, J. D., & Hanumanthu, R. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]
-
Zhang, Y., et al. (2011). Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides. Organic & Biomolecular Chemistry. [Link]
-
Fu, G. C. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society. [Link]
-
Wolfe, J. P., et al. (2009). Efficient, Regioselective Palladium-Catalyzed Tandem Heck-Isomerization Reaction of Aryl Bromides and Non-Allylic Benzyl Alcohols. Organic Letters. [Link]
-
Minnaard, A. J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. [Link]
-
Oshima, K., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Publishing. [Link]
-
Curley Jr, R. W., & Panigot, M. J. (1994). Reaction of Glycosyl Halides with Benzyl Grignard Reagents. Nucleosides and Nucleotides. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Fu, G. C. (2005). Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. PubMed. [Link]
-
Kotha, S., & Dhurke, K. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
ResearchGate. (n.d.). C-C coupling reactions of benzyl bromide (1a), para-substituted... [Link]
-
ProQuest. (n.d.). REACTIONS BETWEEN BENZYL BROMIDE AND GRIGNARD REAGENTS. [Link]
-
Shu, X.-Z., et al. (2018). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Chemical Science. [Link]
-
Gevorgyan, V., & Larhed, M. (2012). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. [Link]
-
Tang, J., et al. (2023). Effective Activation of Strong C−Cl Bonds for Highly Selective Photosynthesis of Bibenzyl via Homo‐Coupling. UCL Discovery. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Phase-Transfer Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. [Link]
-
Reddit. (2025). Grignard reaction solidified. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
McCombie, S. W., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. [Link]
-
Reddit. (2024). Reactivity of benzyl bromides. [Link]
-
Weaver, J. D., & Hanumanthu, R. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications. [Link]
-
ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. [Link]
-
SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. [Link]
Sources
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- 12. Sonogashira Coupling [organic-chemistry.org]
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- 14. Heck reaction - Wikipedia [en.wikipedia.org]
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using 1-(bromomethyl)-2-ethyl-3-methylbenzene as a building block in agrochemistry
Topic: Precision Agrochemical Design: 1-(Bromomethyl)-2-ethyl-3-methylbenzene as a Strategic Building Block
Part 1: Introduction & Strategic Utility
1-(Bromomethyl)-2-ethyl-3-methylbenzene (CAS: 16799-08-9 / 1369886-45-2 analogue) represents a highly specialized benzylic halide intermediate designed for the fine-tuning of agrochemical active ingredients (AIs). Unlike generic benzyl bromides, this tri-substituted scaffold offers a unique combination of steric bulk (ortho-ethyl) and lipophilicity (meta-methyl) , making it a critical tool for optimizing Structure-Activity Relationships (SAR) in herbicides and fungicides.
Core Agrochemical Applications
-
Steric Shielding in SDHI Fungicides: The ortho-ethyl group at position 2 provides significant steric hindrance around the benzylic carbon. In Succinate Dehydrogenase Inhibitor (SDHI) development, this steric shield can protect the core amide bond from rapid enzymatic hydrolysis in soil or within the plant, extending residual activity.
-
Lipophilicity Modulation (LogP): The ethyl and methyl substituents increase the lipophilicity (LogP) of the final molecule compared to a simple benzyl or methylbenzyl analogue. This is crucial for optimizing cuticular penetration in foliar-applied herbicides and improving xylem mobility in systemic fungicides.
-
Rotational Constraint: The 2,3-substitution pattern restricts the free rotation of the phenyl ring when attached to a heterocycle (e.g., pyrazole or triazole). This "conformational lock" can enhance binding affinity to target enzymes (e.g., PPO or ALS) by reducing the entropic penalty of binding.
Part 2: Application Note – Optimizing a Pyrazole-Carboxamide Scaffold
Scenario: A discovery chemistry team is optimizing a pyrazole-carboxamide fungicide (SDHI class). The lead compound (using a simple benzyl group) shows good in-vitro potency but poor field persistence due to rapid metabolic degradation.
Solution: Incorporate 1-(bromomethyl)-2-ethyl-3-methylbenzene to introduce a sterically hindered, lipophilic benzyl moiety.
Mechanism of Action
The ortho-ethyl group acts as a "molecular bumper," shielding the benzylic position from oxidative dealkylation by Cytochrome P450 enzymes. Simultaneously, the increased lipophilicity enhances rainfastness.
Experimental Workflow Diagram
(Visualizing the synthesis and decision logic)
Caption: Workflow for incorporating the 2-ethyl-3-methylbenzyl moiety into a pyrazole scaffold, highlighting the SAR optimization logic.
Part 3: Detailed Experimental Protocols
Protocol A: Safe Handling of Benzylic Bromides
Hazard Warning: 1-(Bromomethyl)-2-ethyl-3-methylbenzene is a potent lachrymator and skin irritant. It can cause severe eye and respiratory irritation.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min), chemical splash goggles, and a lab coat.
-
Spill Management: Neutralize spills immediately with 5% aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential.
Protocol B: Synthesis of N-(2-ethyl-3-methylbenzyl)-pyrazole-4-carboxamide
Objective: Selective N-alkylation of a pyrazole core.
Reagents:
-
Substrate: Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Electrophile: 1-(Bromomethyl)-2-ethyl-3-methylbenzene (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 eq) -
Solvent: Acetonitrile (MeCN), HPLC grade (0.2 M concentration)
-
Catalyst: 18-Crown-6 (0.05 eq) – Optional, to accelerate reaction if sterically hindered.
Step-by-Step Procedure:
-
Preparation:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge the pyrazole substrate (10 mmol) and anhydrous
(20 mmol). -
Add MeCN (50 mL) and stir at room temperature for 15 minutes to deprotonate the pyrazole nitrogen. Note: The solution may turn slightly yellow.
-
-
Addition:
-
Dissolve 1-(bromomethyl)-2-ethyl-3-methylbenzene (11 mmol) in MeCN (10 mL).
-
Add the bromide solution dropwise to the reaction mixture over 10 minutes.
-
Critical: The ortho-ethyl group increases steric bulk. If the reaction is sluggish at RT, heat to 60°C.
-
-
Reaction Monitoring:
-
Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.
-
Endpoint: Disappearance of the pyrazole starting material (typically 4–6 hours at 60°C).
-
Note: Watch for regioisomers. Pyrazoles can alkylate at N1 or N2. The steric bulk of the 2-ethyl group may favor the less hindered nitrogen, improving regioselectivity.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid inorganic salts (
, excess ) through a pad of Celite. Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure to yield the crude oil.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Collect fractions containing the major isomer (confirmed by NOE NMR if necessary).
-
Part 4: Quality Control & Analytics
Data Presentation: Specification Sheet
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow oil | Visual |
| Purity | > 97.0% (Area %) | HPLC (UV @ 254 nm) |
| Identity | Consistent with structure | 1H-NMR (CDCl3) |
| Water Content | < 0.1% | Karl Fischer |
| Residual Solvents | < 5000 ppm | GC-Headspace |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 min. (High starting %B due to lipophilicity).
-
Flow Rate: 1.0 mL/min.
-
Retention Time: Expect the product to elute late (~7-8 min) due to the ethyl/methyl lipophilic handle.
References
-
Bioisosteres in Agrochemical Design.
- Source: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
- Relevance: Discusses the use of methyl/ethyl groups to modulate lipophilicity and metabolic stability.
-
Reactivity of Benzyl Bromides.
- Source: PubChem Compound Summary for Benzyl Bromide Deriv
- Relevance: General safety and reactivity d
-
Synthesis of SDHI Fungicides.
- Source: Glattkowski, W. et al. (2012). Succinate Dehydrogenase Inhibitors (SDHI) – A New Class of Fungicides. Modern Crop Protection Compounds.
- Relevance: Contextualizes the use of lipophilic benzyl groups in fungicide design.
-
Metabolic Blocking Str
- Source: Fura, A. (2006). Role of Pharmacokinetics and Metabolism in Drug Discovery and Development. Future Medicinal Chemistry.
- Relevance: Explains the "ortho-blocking" effect to prevent dealkyl
Application Notes and Protocols: Functional Group Transformations of the Bromomethyl Moiety in Trisubstituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bromomethyl Group as a Versatile Synthetic Handle
The bromomethyl group (-CH₂Br) attached to a trisubstituted benzene ring represents a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its significance lies in its exceptional versatility as a synthetic handle. The benzylic carbon is activated towards nucleophilic substitution due to the stabilizing influence of the adjacent aromatic ring on the transition state. This inherent reactivity allows for the facile introduction of a diverse array of functional groups, enabling the systematic modification of molecular scaffolds to optimize biological activity, tune material properties, or construct complex molecular architectures.
These application notes provide a comprehensive guide to the most common and effective functional group transformations of the bromomethyl moiety on trisubstituted benzenes. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and causality behind experimental choices.
Nucleophilic Substitution (S(_N)2) Reactions: The Workhorse of Transformation
The primary mode of reactivity for the bromomethyl group is the bimolecular nucleophilic substitution (S(_N)2) reaction. A wide variety of nucleophiles can be employed to displace the bromide, a good leaving group, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Synthesis of Benzylic Ethers via Williamson Ether Synthesis
The formation of an ether linkage is a common objective in drug design. The Williamson ether synthesis is a classic and reliable method for achieving this transformation by reacting the bromomethyl compound with an alcohol or phenol.[1][2][3]
Causality and Experimental Choices:
-
Base: A base is required to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide. Potassium carbonate (K₂CO₃) is a moderately strong base suitable for phenols, while stronger bases like sodium hydride (NaH) are often necessary for less acidic aliphatic alcohols.[3]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the S(_N)2 reaction.[4]
Protocol 1: Synthesis of 1-(phenoxymethyl)-2,4,6-trimethylbenzene
Materials:
-
1-(Bromomethyl)-2,4,6-trimethylbenzene
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-(bromomethyl)-2,4,6-trimethylbenzene (1.0 eq) and phenol (1.1 eq) in anhydrous DMF (to achieve a concentration of approx. 0.5 M).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution in one portion.
-
Reaction Conditions: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x), followed by saturated aqueous NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Table 1: Typical Conditions for Williamson Ether Synthesis
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| 4-Methoxyphenol | K₂CO₃ (1.5) | DMF | 60 | 4-6 |
| Ethanol | NaH (1.2) | THF | 25-50 | 6-12 |
| Bisphenol A | K₂CO₃ (2.2) | DMF | 150-160 | 8-12[5] |
Diagram 1: Williamson Ether Synthesis Workflow
Synthesis of Benzylic Amines
Benzylic amines are prevalent motifs in pharmaceuticals. Direct alkylation of ammonia or primary/secondary amines with a bromomethyl benzene is a straightforward approach, but it is often plagued by overalkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[6] A more controlled, two-step approach is often preferred.
Causality and Experimental Choices:
-
Azide Nucleophile: Sodium azide (NaN₃) is an excellent nucleophile for the S(N)2 reaction. The resulting alkyl azide is not nucleophilic, which completely prevents overalkylation.
-
Reduction: The azide is then reduced to the primary amine. This can be achieved using lithium aluminum hydride (LiAlH₄) or via the Staudinger reaction (using triphenylphosphine followed by hydrolysis).
Protocol 2: Synthesis of (2,4,6-trimethylphenyl)methanamine via Azide Intermediate
Part A: Synthesis of 1-(Azidomethyl)-2,4,6-trimethylbenzene
-
Reaction Setup: In a dry round-bottom flask, dissolve 1-(bromomethyl)-2,4,6-trimethylbenzene (1.0 eq) in anhydrous DMF (approx. 0.5 M).
-
Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution. Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides.[4]
-
Reaction Conditions: Stir the mixture at 60 °C until TLC analysis indicates complete consumption of the starting bromide (typically 4-6 hours).[4]
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash thoroughly with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting azide is often used in the next step without further purification.
Part B: Reduction to the Primary Amine
-
Reaction Setup: In a separate dry flask under a nitrogen atmosphere, prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Addition of Azide: Dissolve the crude azide from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction can be exothermic.
-
Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 15% aqueous NaOH, and then more water until a granular precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.
Synthesis of Benzylic Thioethers (Sulfides)
Thioethers are important functionalities in various bioactive molecules. While they can be synthesized by reacting a bromomethyl compound with a thiol in the presence of a base, this approach requires handling of volatile and malodorous thiols.[7] A more convenient one-pot method utilizes thiourea as a sulfur source.[7]
Causality and Experimental Choices:
-
Thiourea: Thiourea acts as an excellent and odorless sulfur nucleophile. It reacts with the benzyl bromide to form a stable isothiouronium salt intermediate.
-
Basic Hydrolysis: This salt is then hydrolyzed under basic conditions, which cleaves the C-S bond and generates a thiol in situ. This transient thiol immediately reacts with a second equivalent of the benzyl bromide (if present) or another added electrophile to form the thioether.[7]
Protocol 3: One-Pot Synthesis of Bis(2,4,6-trimethylbenzyl) Sulfide
Materials:
-
1-(Bromomethyl)-2,4,6-trimethylbenzene
-
Thiourea
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Isothiouronium Salt Formation: In a round-bottom flask, dissolve 1-(bromomethyl)-2,4,6-trimethylbenzene (2.0 eq) and thiourea (1.0 eq) in ethanol. Heat the mixture to reflux for 2-3 hours.
-
Hydrolysis and Thioether Formation: Cool the mixture slightly and add a solution of NaOH (2.5 eq) in water dropwise.
-
Reaction Completion: Heat the mixture back to reflux and stir for an additional 2-4 hours. A precipitate of the product may form.
-
Isolation: Cool the reaction to room temperature. If a solid has formed, collect it by filtration, wash with cold ethanol/water, and dry. If no solid forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Work-up and Purification: Wash the organic extract with water and brine, dry over MgSO₄, and concentrate. The crude product can be recrystallized or purified by column chromatography.
Synthesis of Benzylic Nitriles
The cyano group is a valuable functional group that serves as a precursor to amines, carboxylic acids, and amides.[4] It can be readily introduced by the S(_N)2 reaction of a bromomethyl compound with a cyanide salt.[8][9]
Causality and Experimental Choices:
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.
-
Solvent: Polar aprotic solvents like DMSO or DMF are preferred to enhance the nucleophilicity of the cyanide ion.[4]
Diagram 2: S(_N)2 Transformations of Bromomethyl Benzenes
Synthesis of Phosphonium Salts for the Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis. The key reagent, a phosphorus ylide, is generated from a phosphonium salt. These salts are readily prepared by the reaction of triphenylphosphine (PPh₃) with a bromomethyl compound.[10][11][12]
Causality and Experimental Choices:
-
Nucleophile: Triphenylphosphine is a soft, bulky nucleophile that readily attacks the benzylic carbon in an S(_N)2 fashion.[10]
-
Solvent: The reaction is often carried out in a relatively non-polar solvent like toluene or acetonitrile, or even neat, often with heating to drive the reaction to completion. The resulting phosphonium salt typically precipitates from the solution.
Protocol 4: Synthesis of (2,4,6-Trimethylbenzyl)triphenylphosphonium Bromide
Materials:
-
1-(Bromomethyl)-2,4,6-trimethylbenzene
-
Triphenylphosphine (PPh₃)
-
Toluene or Acetonitrile
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(bromomethyl)-2,4,6-trimethylbenzene (1.0 eq) and triphenylphosphine (1.05 eq) in toluene.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The phosphonium salt will precipitate as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum. The phosphonium salt is typically stable and can be stored for long periods before use in the Wittig reaction.[13]
Oxidation to Benzaldehydes
Conversion of the bromomethyl group to a formyl group (aldehyde) is a valuable transformation. Several named reactions can accomplish this, each with its own advantages.
Table 2: Comparison of Oxidation Methods for Bromomethyl to Aldehyde
| Method | Reagents | Key Intermediate | Advantages/Disadvantages |
| Sommelet Reaction | Hexamethylenetetramine (HMTA), then H₂O/Acid | Quaternary ammonium salt | Good yields (65%), one-pot potential.[14][15] |
| Hass-Bender Oxidation | Sodium salt of 2-nitropropane | O-benzyl nitronate ester | Mild conditions, avoids strong acids/bases.[14][16] |
| Kröhnke Oxidation | Pyridine, then p-nitrosodimethylaniline, then H₃O⁺ | Pyridinium salt | Lower yields (30%), multi-step.[15][17] |
| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), NaHCO₃ | Alkoxysulfonium salt | Good for activated halides, avoids metals.[17] |
Protocol 5: Sommelet Reaction for Aldehyde Synthesis
Materials:
-
1-(Bromomethyl)-2,4,6-trimethylbenzene
-
Hexamethylenetetramine (HMTA)
-
50% Aqueous Acetic Acid or Ethanol/Water
Procedure:
-
Quaternary Salt Formation: Dissolve the bromomethyl benzene (1.0 eq) and HMTA (1.1 eq) in a solvent like chloroform or ethanol. Stir at room temperature or with gentle heating until the quaternary salt precipitates (typically 1-3 hours). Filter and dry the salt.
-
Hydrolysis: Add the isolated salt to 50% aqueous acetic acid. Heat the mixture to reflux for 2-4 hours.[14]
-
Work-up: Cool the reaction mixture and extract with diethyl ether or dichloromethane (3x).
-
Purification: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, concentrate, and purify the resulting aldehyde by distillation or column chromatography.
Formation and Reaction of Organometallic Intermediates
Converting the bromomethyl group into an organometallic species like a Grignard or organolithium reagent opens the door to its use as a potent nucleophile or base.
Grignard Reagent Formation
The formation of a Grignard reagent from a benzyl bromide can be challenging due to the high reactivity of the product, which can lead to a significant amount of Wurtz coupling byproduct (dimerization).[18][19][20]
Causality and Experimental Choices:
-
Magnesium: Highly activated magnesium (e.g., Rieke magnesium or finely crushed turnings) and strictly anhydrous conditions are crucial for initiation and minimizing side reactions.[18]
-
Solvent: Anhydrous diethyl ether or THF are essential to stabilize the Grignard reagent.[21]
-
Alternative - Halogen-Magnesium Exchange: For substrates with multiple halogen sites or sensitive functional groups, a halogen-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures provides a much more selective and cleaner route to the desired organometallic species.[22]
Diagram 3: Grignard Formation and Wurtz Coupling
Organolithium Reagents
Organolithium reagents can be formed by direct reaction with lithium metal or, more commonly, via halogen-lithium exchange.[23][24][25] They are generally more reactive and more basic than their Grignard counterparts.[24][26]
Palladium-Catalyzed Cross-Coupling Reactions
While direct cross-coupling at the C(sp³)-Br bond of a bromomethyl group is possible, a more common scenario involves trisubstituted benzenes that also contain an aryl bromide or chloride. In these cases, palladium catalysis can be used to selectively form a C-C bond at the more reactive C(sp²)-halogen position, leaving the bromomethyl group available for subsequent transformations.[27][28]
-
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron species.[29][30] By carefully choosing the palladium catalyst, ligand, and reaction conditions, one can achieve highly selective coupling at an aryl-Br bond in the presence of a benzyl-Br bond.[27]
-
Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne.[31][32][33] This method is also highly selective for C(sp²)-halides over C(sp³)-halides under standard conditions.
Protocol 6: Selective Suzuki-Miyaura Coupling
This protocol is adapted for a substrate like 1-bromo-4-(bromomethyl)-2,6-dimethylbenzene, targeting selective reaction at the aryl bromide.
Materials:
-
1-Bromo-4-(bromomethyl)-2,6-dimethylbenzene
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq), phenylboronic acid (1.1 eq), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add degassed toluene and water (e.g., 10:1 ratio).
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 2-4 hours, or until TLC/GC-MS analysis shows consumption of the starting aryl bromide.[27]
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the biphenyl product, with the bromomethyl group intact for further functionalization.
References
-
BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
-
BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.
-
Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
-
ResearchGate. (n.d.). Selective coupling reaction of bromobenzene or (chloromethyl)benzene with p-tolylboronic acid. [Link]
-
RSC Publishing. (2023). Reaction Chemistry & Engineering. [Link]
-
Arkat USA. (n.d.). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Polyethers using 4,4'-Oxybis((bromomethyl)benzene).
-
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. [Link]
-
ResearchGate. (n.d.). Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2, 5) and Wurtz coupling product (3, 6). [Link]
-
Cambridge University Press. (n.d.). Sommelet Reaction. [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
Unknown. (n.d.). Organolithium reagents. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
European Patent Office. (n.d.). Process for the preparation of phosphonium salts - EP 0675130 A2. [Link]
-
Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Google Patents. (n.d.). WO1999059947A1 - Process for preparing ethers and esters.
-
The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
BenchChem. (2025). Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines - Organic Chemistry. [Link]
-
Journal of the Chemical Society. (1962). Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
-
Korean Chemical Society. (n.d.). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]
-
Wikipedia. (n.d.). Hass–Bender oxidation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO1999059947A1 - Process for preparing ethers and esters - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]
- 17. asianpubs.org [asianpubs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. resources.saylor.org [resources.saylor.org]
- 24. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. homepages.bluffton.edu [homepages.bluffton.edu]
- 27. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Suzuki Coupling [organic-chemistry.org]
- 30. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 33. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
improving yields in alkylation reactions with 1-(bromomethyl)-2-ethyl-3-methylbenzene
Technical Support Center: Alkylation Optimization Guide Topic: 1-(bromomethyl)-2-ethyl-3-methylbenzene Ticket ID: #ALK-BENZ-02-ETH Status: Open for Resolution[1]
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your alkylation reactions with 1-(bromomethyl)-2-ethyl-3-methylbenzene are stalling, producing low yields, or generating inexplicable impurities.
The Core Problem:
This molecule is not a standard benzyl bromide.[2][3] The 2-ethyl group located ortho to the reactive bromomethyl center creates a significant steric blockade . In a standard
The Consequence: When the main reaction slows down, background reactions (specifically hydrolysis due to trace moisture) become competitive. Your "low yield" is often a silent conversion to the benzyl alcohol or unreacted starting material that degrades upon workup.
Module 1: Critical Failure Analysis (Troubleshooting Matrix)
Before altering your protocol, identify your specific failure mode using the matrix below.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Stalled Reaction (>24h, SM remains) | Steric Deactivation | The nucleophile cannot penetrate the ortho-ethyl shield effectively.[1] | Add Catalyst: Use KI (10-20 mol%) to form the more reactive Benzyl Iodide in situ. |
| New Spot (Polar) ( | Hydrolysis | Trace water competed with the nucleophile.[1] Benzylic cations (if | Dry Solvents: Switch to anhydrous DMF/MeCN. Add 3Å Molecular Sieves. |
| Dimer Formation (High MW spot) | Wurtz Coupling | Radical-mediated homocoupling ( | Degas: Sparge solvent with |
| Precipitate (White solid) | Salt Saturation | The leaving group (NaBr) is coating the surface of solid nucleophiles (if heterogeneous). | Phase Transfer: Add TBAB (Tetrabutylammonium bromide) to solubilize the nucleophile. |
Module 2: Visualizing the Workflow
The following decision tree outlines the logical path to optimize your specific reaction conditions.
Figure 1: Diagnostic Logic Gate for yield optimization.[1] Follow the path based on your TLC/LCMS data.
Module 3: The "Golden Standard" Protocol
This protocol is engineered to overcome the specific steric hindrance of the 2-ethyl group. It utilizes the Finkelstein Modification to transiently convert the unreactive bromide into a highly reactive iodide.[4]
Reagents:
-
Substrate: 1-(bromomethyl)-2-ethyl-3-methylbenzene (1.0 equiv)
-
Nucleophile: (1.1 - 1.5 equiv)[1]
-
Base:
(2.0 equiv) or (1.5 equiv - Cesium is preferred for solubility)[1] -
Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 - 0.2 equiv)[1]
-
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)
Step-by-Step Methodology:
-
System Preparation: Flame-dry your glassware and cool under a stream of Argon or Nitrogen.[1] Why? Sterically hindered electrophiles react slowly; moisture will outcompete your nucleophile over long reaction times.
-
Catalyst Activation (The Secret Step):
-
Dissolve the 1-(bromomethyl)-2-ethyl-3-methylbenzene in anhydrous DMF.
-
Add the NaI/KI (10-20 mol%) before adding the nucleophile.
-
Stir for 15 minutes at Room Temp.
-
Mechanism:[4][5][6][7] This converts the
to .[1][5][8] The Iodide is a better leaving group ( of conjugate acid -10 vs -9) and the C-I bond is longer/weaker, reducing the activation energy for the incoming nucleophile despite the ethyl group's steric bulk [1].
-
-
Nucleophile Addition: Add your nucleophile and Base.
-
Temperature Control:
-
Monitoring: Monitor by TLC. Look for the disappearance of the starting material (
usually high in Hex/EtOAc) and the transient appearance of the Benzyl Iodide intermediate (often stains differently or runs slightly different) before product formation.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use ethanol or methanol as a solvent? A: No. Protic solvents solvate anions (your nucleophile) via hydrogen bonding, forming a "solvent cage" that reduces nucleophilicity. Furthermore, for hindered substrates, the rate of solvolysis (reaction with the solvent) often exceeds the rate of substitution, leading to the ethyl ether byproduct. Use DMF, DMSO, or NMP [2].
Q2: I see a spot that corresponds to the alcohol (Hydrolysis). I used "dry" solvent.[1] Why? A: "Dry" solvent from a bottle opened weeks ago is not dry. DMF is hygroscopic.[1]
-
Fix: Store DMF over activated 4Å molecular sieves for 24 hours prior to use.
-
Fix: Increase the equivalents of your nucleophile. If the nucleophile concentration is high, it statistically outcompetes trace water.
Q3: Why not use a stronger base like NaH or t-BuOK to force the reaction?
A: While 1-(bromomethyl)-2-ethyl-3-methylbenzene is a primary halide and cannot undergo standard
Q4: My nucleophile is a solid salt (e.g., Sodium Phthalimide). It won't dissolve. A: This is a heterogeneous reaction. The reaction only happens at the surface of the crystal.
-
Fix: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 5 mol%.[1] This shuttles the nucleophile into the organic phase.
References
-
Finkelstein Reaction & Halide Exchange: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges., 43, 1528.
-
Solvent Effects in SN2 Reactions: Parker, A. J. (1962).[1] "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions". Quarterly Reviews, Chemical Society, 16, 163-187.[1]
-
Steric Hindrance in Benzylic Systems: Streitwieser, A. (1956).[1] "Solvolytic Displacement Reactions". Chemical Reviews, 56(4), 571-752.[1] (Foundational text on steric retardation in benzylic substitution).
(Note: While specific literature on 1-(bromomethyl)-2-ethyl-3-methylbenzene is proprietary or patent-heavy, the mechanistic principles cited above regarding Finkelstein catalysis and solvent effects are universally applicable to hindered benzylic halides.)
Sources
- 1. 2-Bromo-1-ethyl-3-methylbenzene | C9H11Br | CID 18690513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. adichemistry.com [adichemistry.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Hydrolysis of 1-(Bromomethyl)-2-ethyl-3-methylbenzene
Welcome to the technical support center for 1-(bromomethyl)-2-ethyl-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound, with a primary focus on minimizing hydrolysis. Benzylic bromides are versatile reagents, but their utility is often compromised by their susceptibility to hydrolysis. This resource aims to provide you with the necessary knowledge to ensure the stability and integrity of your material.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during the storage and use of 1-(bromomethyl)-2-ethyl-3-methylbenzene.
Issue 1: My compound purity has decreased significantly upon re-analysis after storage.
Possible Cause: Hydrolysis due to improper storage conditions. Benzylic bromides, such as 1-(bromomethyl)-2-ethyl-3-methylbenzene, are susceptible to nucleophilic substitution reactions, with water being a common nucleophile.[1][2] This reaction converts the desired bromomethyl group into a hydroxymethyl group, forming 1-(hydroxymethyl)-2-ethyl-3-methylbenzene.
Solution Pathway:
-
Verify Storage Conditions: Immediately check your storage environment against the recommended guidelines.
-
Temperature: Has the compound been stored at the recommended temperature (typically below +30°C, with refrigeration being preferable for long-term storage)?[3]
-
Atmosphere: Was the container sealed under an inert atmosphere (e.g., argon or nitrogen)? Exposure to atmospheric moisture can accelerate hydrolysis.[2][4]
-
Container: Is the compound stored in its original, tightly sealed container?[2][4][5] Improperly sealed containers allow for moisture ingress. Glass containers are recommended.[5]
-
-
Quantify Degradation: If possible, quantify the extent of hydrolysis using an appropriate analytical method such as HPLC, GC-MS, or NMR. This will help determine if the material is still usable for your application or if purification is necessary.
-
Implement Corrective Actions:
-
If the degradation is minimal, consider using the material as is, accounting for the lower purity in your stoichiometric calculations.
-
For significant degradation, purification by column chromatography or recrystallization may be required.
-
For future storage, adhere strictly to the recommended conditions outlined in the FAQ section below.
-
Issue 2: I observe an unexpected peak in my analytical data (e.g., HPLC, GC-MS) that was not present in the initial analysis.
Possible Cause: This new peak is likely the hydrolysis product, 1-(hydroxymethyl)-2-ethyl-3-methylbenzene. The benzylic carbocation intermediate formed during the SN1 hydrolysis of 1-(bromomethyl)-2-ethyl-3-methylbenzene is stabilized by the adjacent aromatic ring, making this a favorable degradation pathway.[6][7][8][9]
Troubleshooting Workflow:
Caption: Hydrolysis mechanisms of 1-(bromomethyl)-2-ethyl-3-methylbenzene.
Q2: What are the ideal storage conditions for 1-(bromomethyl)-2-ethyl-3-methylbenzene?
To minimize hydrolysis, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. [5]Refrigeration (2-8 °C) is ideal for long-term storage. | Lower temperatures decrease the rate of the hydrolysis reaction. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture. [2][4] |
| Container | Keep in the original, tightly sealed, light-resistant container. [2][4][5] | Protects from moisture and light, which can also promote degradation. |
| Incompatibilities | Store away from strong oxidizing agents, bases, alcohols, and amines. [2][3] | These substances can react with the benzylic bromide. |
Q3: Can I store 1-(bromomethyl)-2-ethyl-3-methylbenzene in solution?
Storing this compound in solution is generally not recommended for long periods due to an increased risk of decomposition. If short-term storage in solution is necessary:
-
Choose an aprotic, dry solvent: Solvents like anhydrous tetrahydrofuran (THF), diethyl ether, or toluene are preferable to protic solvents (e.g., alcohols) or those that may contain residual water.
-
Use a freshly opened bottle of anhydrous solvent: This minimizes the initial water content.
-
Store under an inert atmosphere: As with the neat compound, an inert atmosphere is crucial.
-
Re-evaluate purity before use: Always re-analyze the solution's purity if it has been stored for more than a few hours.
Q4: How can I detect and quantify hydrolysis?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the parent compound and its hydrolysis product. A UV detector is suitable as both compounds are chromophoric.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the benzylic bromide (CH₂Br signal) to the benzyl alcohol (CH₂OH signal).
Experimental Protocol: Quantification of Hydrolysis by ¹H NMR
-
Objective: To determine the molar ratio of 1-(bromomethyl)-2-ethyl-3-methylbenzene to its hydrolysis product.
-
Methodology:
-
Accurately weigh a sample of the stored compound and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the benzylic protons:
-
1-(bromomethyl)-2-ethyl-3-methylbenzene: ~4.5 ppm (s, 2H, -CH₂ Br)
-
1-(hydroxymethyl)-2-ethyl-3-methylbenzene: ~4.7 ppm (s, 2H, -CH₂ OH) and a broad singlet for the -OH proton.
-
-
Integrate the respective benzylic proton signals.
-
Calculate the molar ratio of the two compounds based on the integration values.
-
Q5: What should I do if my compound has hydrolyzed?
If hydrolysis has occurred, you have two primary options:
-
Use as is with adjusted stoichiometry: If the level of impurity is low and the hydrolysis product is not expected to interfere with your reaction, you can proceed, ensuring you use a larger amount of the material to compensate for the lower purity.
-
Re-purification: For applications requiring high purity, the compound must be re-purified.
-
Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the more polar benzyl alcohol from the less polar benzylic bromide.
-
Recrystallization: If the compound is a solid at room temperature or forms a stable solid derivative, recrystallization from a suitable solvent can be an effective purification method.
-
References
-
Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
-
Hunt, I. (n.d.). Eliminations of Benzylic Systems. University of Calgary. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 11.5 Characteristics of the SN1 Reaction. In Organic Chemistry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 7.5 Characteristics of the SN1 Reaction. Retrieved from [Link]
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. 11.5 Characteristics of the SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Purification of 1-(bromomethyl)-2-ethyl-3-methylbenzene
Emergency Triage & Safety First
Before proceeding with purification, review these critical safety and stability parameters. This compound is a specialized benzyl bromide derivative.
-
Lachrymator Warning: Like all benzyl bromides, this compound is a potent lachrymator (tear gas). Do not open crude mixtures outside a fume hood. If exposure occurs, fresh air is the immediate first aid; do not rub eyes.
-
Stability Alert: The crude mixture is highly susceptible to hydrolysis (converting to the benzyl alcohol) and polymerization.
Diagnostic: Characterizing Your Crude Mixture
Select your purification path based on the current state of your mixture.
Quick Decision Matrix
Caption: Decision matrix for selecting the optimal purification method based on physical state and impurity profile.
Detailed Purification Protocols
Protocol A: Removal of Succinimide (Post-NBS Reaction)
If you synthesized the target via Wohl-Ziegler bromination (NBS/CCl4 or NBS/Benzene), the crude will contain succinimide.
-
Filtration: If the reaction solvent was non-polar (CCl4/Hexane), succinimide floats as a solid. Filter the cold reaction mixture through a sintered glass funnel.
-
Aqueous Wash (Critical): If dissolved, wash the organic layer with warm water (40°C) x 2.
-
Why Warm Water? Succinimide solubility increases significantly in warm water, whereas the lipophilic benzyl bromide remains in the organic phase.
-
-
Drying: Dry over
(avoid as it can entrap benzyl halides).
Protocol B: Buffered Silica Gel Chromatography (The "Gold Standard")
Best for: Separating unreacted starting material (1-ethyl-2,3-dimethylbenzene) from the product.
The Issue: Benzyl halides are electrophilic and will react with the acidic silanol groups (
The Fix: You must deactivate the silica.
Step-by-Step Guide:
-
Slurry Preparation: Prepare a slurry of Silica Gel (230-400 mesh) in Hexanes (or Petroleum Ether).
-
Buffering: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of pure Hexanes to remove excess Et3N (optional, but recommended to keep the baseline clean).
-
Elution: Load the crude oil. Elute with a gradient of 100% Hexanes → 5% EtOAc/Hexanes .
-
Observation: The unreacted hydrocarbon (starting material) elutes first (Rf ~0.8-0.9). The mono-bromide elutes second (Rf ~0.5-0.6). The di-bromo impurity elutes later.
-
Protocol C: High-Vacuum Distillation
Best for: Large scale (>10g) where chromatography is too expensive.
-
Requirement: High vacuum (<1 mmHg) is mandatory. Benzyl bromides are thermally unstable above 100-120°C.
-
Setup: Short-path distillation head.
-
Procedure:
-
Degas the crude oil under vacuum at RT for 30 mins.
-
Slowly ramp temperature.
-
Fraction 1: Unreacted Starting Material (Lower BP).
-
Fraction 2: Target Product (1-(bromomethyl)-2-ethyl-3-methylbenzene).
-
-
Warning: If the pot residue turns black/tarry, stop immediately. This indicates polymerization.
Troubleshooting & FAQs
Q1: My product is an oil, but literature suggests it might be a solid. Why?
A: The "2-ethyl-3-methyl" substitution pattern introduces asymmetry and lowers the melting point compared to the dimethyl analogs.
-
Impurities: Even 2-3% of unreacted starting material acts as a solvent, depressing the melting point (Melting Point Depression).
-
Solution: Attempt Low-Temperature Recrystallization . Dissolve the oil in minimal Pentane. Cool to -78°C (Dry ice/Acetone). If a white solid precipitates, filter quickly while cold.
Q2: TLC shows a streak from the baseline to the solvent front.
A: This is classic silica degradation.
-
Diagnosis: The benzyl bromide is hydrolyzing to the benzyl alcohol on the plate.
-
Fix: Pre-treat your TLC plate. Dip the plate in a solution of 5% Et3N in Hexane and let it dry before spotting your sample. This neutralizes the plate acidity.
Q3: How do I store the purified compound?
A: Benzyl bromides are "self-destructing" over time due to autocatalytic acid formation.
-
Stabilizer: Add a small piece of Copper Wire or Silver Foil to the vial. These scavenge free halogens.
-
Acid Scavenger: Store over a few beads of anhydrous
. -
Environment: Amber vial, -20°C, under Argon.
Comparative Data: Impurity Profile
| Impurity Type | Origin | Detection (TLC/NMR) | Removal Strategy |
| Starting Material | Incomplete Reaction | Rf ~0.9 (Hexane) / NMR: Alkyl protons | Buffered Chromatography or Distillation |
| Dibromo-species | Over-bromination | Rf ~0.4 (Hexane) / NMR: Shifted benzylic signal | Careful Chromatography (elutes after product) |
| Benzyl Alcohol | Hydrolysis (Moisture) | Rf ~0.2 (Hexane/EtOAc) / IR: Broad -OH peak | Silica Chromatography (elutes last) |
| Succinimide | Reagent byproduct | Solid precipitate / NMR: Singlet ~2.7 ppm | Warm water wash |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for benzyl halide purification and handling lachrymators).
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007 . (Mechanisms of Wohl-Ziegler bromination and instability of benzyl halides).
-
Oakwood Chemical. Safety Data Sheet: 1-(Bromomethyl)-3-methylbenzene. (Analogous safety data for methyl-substituted benzyl bromides).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (General techniques for distilling and crystallizing sensitive alkyl halides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 4. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Benzyl Ethers [organic-chemistry.org]
overcoming steric hindrance in 2-ethyl-3-methyl substituted systems
Welcome to the Steric Challenge Resolution Center.
Ticket ID: #EM-203-VICINAL Subject: Overcoming Steric Hindrance in 2-Ethyl-3-Methyl Substituted Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The 2-ethyl-3-methyl substitution pattern presents a unique "Vicinal Steric Trap." Unlike a simple 2,3-dimethyl system, the ethyl group introduces conformational entropy; unlike a t-butyl group, it is not rigid. This creates a "Buttressing Effect" where the 3-methyl group forces the 2-ethyl group to rotate out of plane, effectively shielding the reaction center (usually at C1 or C2) and creating high rotational energy barriers (atropisomerism).
This guide addresses the three critical failure modes associated with this motif: Catalytic Stalling , Rotational Isomerism (NMR Broadening) , and Regioselectivity Drift .
Module 1: Synthetic Access (Cross-Coupling Protocol)
The Problem: Standard Suzuki-Miyaura or Buchwald-Hartwig conditions yield <10% product. The reaction stalls after oxidative addition because the bulky 2-ethyl-3-methyl motif prevents the incoming nucleophile from approaching the Palladium center during transmetallation.
The Solution: Switch from "Rigid Bulk" ligands (like TPP) to "Flexible Bulk" systems (NHCs or Dialkylbiaryl phosphines).
Primary Protocol: The PEPPSI-IPr Advantage
We recommend the Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system.[1] The N-Heterocyclic Carbene (NHC) ligand provides a "wing-fan" steric shield that stabilizes the Pd(0) species while the flexible backbone allows momentary access for the bulky 2-ethyl-3-methyl substrate.
Step-by-Step Protocol:
-
Catalyst Loading: Use Pd-PEPPSI-IPr (1–2 mol%). Do not use in situ generated Pd(OAc)₂ + Ligand; the induction period is too risky for these unstable intermediates.
-
Base Selection: Switch to KO_t_Bu or Cs₂CO₃ . The larger cation (Cs⁺) often improves solubility in non-polar solvents, crucial for lipophilic hindered substrates.
-
Solvent System: 1,4-Dioxane or Toluene at 80–100°C.
-
Additive (Optional): If the substrate is a pyridine/heterocycle, add LiCl (1 eq) to break up Pd-N aggregates.
| Parameter | Standard Condition (Fail) | Recommended Condition (Pass) | Mechanism of Fix |
| Catalyst | Pd(PPh₃)₄ | Pd-PEPPSI-IPr or XPhos Pd G4 | NHC ligands facilitate reductive elimination via "flexible bulk." |
| Base | Na₂CO₃ (aq) | KO_t_Bu or K₃PO₄ (anhydrous) | Stronger base accelerates transmetallation in hindered systems. |
| Temp | 60°C | 100°C - 110°C | Thermal energy required to overcome the rotational barrier of the ethyl group. |
Alternative Protocol: Buchwald G4 Precatalysts
If PEPPSI fails, utilize XPhos Pd G4 or SPhos Pd G4 .
-
Why: The biaryl backbone of XPhos is designed to sit over the Pd center, forcing the reductive elimination of sterically crowded systems.
-
Note: For extremely hindered cases (e.g., if the ethyl group is further branched), upgrade to VPhos or AdBippyPhos .
Module 2: Conformation & Analysis (Atropisomerism)
The Problem: Your NMR spectrum shows broad, undefined peaks, or you see "ghost" impurities. The Cause: The 2-ethyl and 3-methyl groups are "geared" together. The bond rotation is slow on the NMR timescale (coalescence issues) but fast enough to prevent isolation of pure atropisomers at room temperature (Class 1 or 2 Atropisomers).[2]
Diagnostic Workflow:
-
Run VT-NMR (Variable Temperature):
-
Heat the sample to 50°C, 75°C, then 100°C in DMSO-d6 or Toluene-d8.
-
Result: If peaks sharpen and coalesce into a single set, you have restricted rotation, not impurities.
-
-
Calculate
(Rotational Barrier):
Visualization of the Steric "Lock":
Figure 1: Diagnostic logic for distinguishing steric rotational barriers from sample impurities.
Module 3: Strategic Alternatives (When Coupling Fails)
The Problem: Direct coupling is impossible due to the "Buttressing Effect" making the activation energy for C-C bond formation too high.
The Solution: Do not force the coupling. Construct the ring around the steric bulk.
Option A: Ring-Closing Metathesis (RCM)
Instead of coupling two crowded rings, attach the ethyl and methyl precursors as linear chains (alkenes) and close the ring using Ruthenium catalysts.
-
Reagent: Grubbs II or Hoveyda-Grubbs II.
-
Benefit: Intramolecular reactions are entropically favored, often overcoming the steric penalty that kills intermolecular couplings.
Option B: Late-Stage Alkylation
Construct the biaryl system with a 2-vinyl group (less steric bulk than ethyl).
-
Perform the Suzuki coupling with the 2-vinyl-3-methyl analog (lower steric demand).
-
Reduce the vinyl group to ethyl using H₂/Pd-C or Transfer Hydrogenation .
-
Warning: Ensure the reduction conditions do not reduce the aromatic ring or sensitive halogens.
-
FAQ: Troubleshooting Specifics
Q1: My reaction turns black immediately (Pd black precipitation). What is happening? A: This indicates "Ligand Stripping." The steric bulk of your 2-ethyl-3-methyl substrate is preventing the substrate from coordinating, leaving the Pd(0) naked and prone to aggregation.
-
Fix: Increase ligand-to-metal ratio (2:1 or 3:1) or switch to the Pd-PEPPSI system where the NHC ligand is tightly bound and does not dissociate easily.
Q2: Can I use Microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of the reductive elimination step in hindered systems. However, for 2-ethyl-3-methyl systems, the high localized temperature can accelerate protodeboronation (loss of the boron group) before coupling occurs.
-
Fix: Use "Power Cycling" (active cooling) or limit temperature to 100°C.
Q3: I see two spots on TLC that merge into one after workup. Why? A: You are likely observing the two atropisomers (rotamers) on the silica gel. The interaction with silica can separate them, but they re-equilibrate in solution.
-
Fix: Do not attempt to separate them unless you plan to store them at -20°C. Treat them as a single compound for characterization (using High-Temp NMR).
Visualizing the Steric Solution
The following diagram illustrates why standard ligands fail and how bulky, electron-rich ligands (like NHCs or Buchwald types) facilitate the critical "Reductive Elimination" step in your specific system.
Figure 2: The catalytic bottleneck in sterically hindered systems is often Transmetallation or Reductive Elimination. Specialized ligands lower the energy barrier for these steps.
References
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition.
-
Buchwald, S. L., et al. (2002). "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society.[4]
-
Szostak, M., et al. (2017).[1] "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." The Journal of Organic Chemistry.
-
LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery: Challenges and Opportunities." Journal of Medicinal Chemistry.
-
Nolan, S. P., et al. (2003).[5] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society.[4]
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symposia.dobc.be [symposia.dobc.be]
- 4. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Handling of 1-(bromomethyl)-2-ethyl-3-methylbenzene
Executive Summary & Chemical Profile
Target Analyte: 1-(bromomethyl)-2-ethyl-3-methylbenzene Class: Sterically hindered benzyl bromide / Alkylating agent. Key Hazards: Potent lachrymator (tear gas), skin irritant, electrophile.
Technical Context: This compound is a valuable intermediate for introducing the 2-ethyl-3-methylbenzyl motif. However, its removal from reaction mixtures is critical due to its genotoxic potential and ability to alkylate downstream nucleophiles. Unlike simple benzyl bromide, the 2-ethyl substituent introduces ortho-steric hindrance. This steric bulk retards nucleophilic attack, meaning standard quenching protocols (designed for unhindered halides) often fail or require extended reaction times.
This guide provides three validated workflows for removal, categorized by scale and throughput requirements.
Troubleshooting & FAQs
Scenario 1: The "Quick-Wash" Method (Solution Phase)
Q: I am running a standard batch reaction (1–10 g). How do I remove excess reagent without running a column?
A: The most efficient solution-phase method is Quench-Extraction . You must convert the lipophilic benzyl bromide into a hydrophilic quaternary ammonium salt.
-
The Fix: Add a tertiary amine (like Triethylamine or
-dimethylethanolamine) to the reaction mixture before workup. -
Why it works: The amine performs an S\textsubscript{N}2 attack on the benzylic carbon, forming a water-soluble cation:
-
Critical Note: Due to the 2-ethyl steric hindrance , this reaction is slower than with unsubstituted benzyl bromide. You must heat the quench mixture (mild reflux, ~40–50°C) for at least 30–60 minutes to ensure quantitative conversion. Cold stirring is often insufficient.
Scenario 2: High-Throughput / Parallel Synthesis
Q: I have 96 reactions. Liquid-liquid extraction is too tedious. Can I use scavenger resins?
A: Yes, but resin selection is paramount.
-
The Fix: Use PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine) or PS-Thiophenol .
-
Expert Insight: While PS-Isocyanate removes amines, you need a nucleophilic resin to remove the alkyl halide. PS-Trisamine is preferred because it is robust and odorless.
-
Steric Warning: Use a high-loading resin (3–4 mmol/g) and allow for longer shaking times (4–12 hours) compared to standard benzyl halides. The resin pores combined with the ethyl group's bulk can slow diffusion kinetics.
Scenario 3: Chromatography Issues
Q: The impurity co-elutes with my product on Silica. How do I separate them?
A: Benzyl halides are non-polar. If your product is also non-polar, separation is difficult.
-
The Fix: Modify the stationary phase or the analyte before the column.
-
Chemical Modification: Treat the crude mixture with a secondary amine (e.g., morpholine) to convert the bromide to a tertiary amine. This significantly changes the polarity (and pKa), allowing the impurity (now an amine) to be retained on silica (using MeOH/DCM) or removed via an acid wash.
-
TLC Tip: Visualize using 4-(4-nitrobenzyl)pyridine (NBP) stain. Benzyl halides turn blue/purple, differentiating them from non-alkylating products.
-
Validated Experimental Protocols
Protocol A: Solution-Phase Amine Quench (Recommended for Batch)
Best for: 100 mg to 50 g scale where the product is not an amine.
| Step | Action | Technical Rationale |
| 1 | Calculate Excess | Estimate unreacted bromide by TLC or HPLC. Assume 100% of the initial excess remains if unsure. |
| 2 | Add Quencher | Add Triethylamine (Et |
| 3 | Heat | Stir at 40–50°C for 60 mins . |
| 4 | Partition | Cool to RT. Dilute with EtOAc or DCM. Add 1M HCl (aq). |
| 5 | Separation | Shake vigorously. Collect the organic layer.[1][2] The bromide (now salt) is in the aqueous waste. |
| 6 | Verification | Spot the organic layer on TLC. The high R |
Protocol B: Solid-Phase Scavenging (Recommended for Library/H.T.)
Best for: <100 mg scale, automated workflows.
| Step | Action | Technical Rationale |
| 1 | Select Resin | PS-Trisamine (Typical loading: 4.0 mmol/g). |
| 2 | Stoichiometry | Add 3–5 equivalents of resin relative to the excess bromide. |
| 3 | Solvent Check | Ensure solvent is DCM, THF, or DMF. |
| 4 | Incubation | Shake at RT for 12 hours or 50°C for 2 hours . |
| 5 | Filtration | Filter through a frit. Wash resin with DCM. |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate purification strategy based on reaction scale and product chemistry.
Caption: Decision matrix for removing sterically hindered benzyl bromides. Green nodes indicate chemical scavenging methods; Yellow indicates physical separation.
References
-
Removal of Benzyl Halides via Nucleophilic Scavenging Source:Journal of Combinatorial Chemistry / BenchChem Technical Guides Citation: "Polymer-supported reagents have been extensively reviewed...[3] PS-Trisamine is an example of an electrophilic scavenger that can be used to remove electrophiles such as acid chlorides and alkyl halides." URL:[Link]
-
Purification of Substituted Benzyl Bromides Source:Organic Syntheses Citation: "Benzyl bromide is a lachrymator...[4] The material is purified by chromatography on SiO2...[4][5][6] Excess benzyl bromide can be converted to Benzyltriethyl ammonium bromide which is water soluble."[7] URL:[Link]
-
Reaction of Benzyl Halides with Amines (Kinetics) Source:ResearchGate Discussion / Common Organic Chemistry Citation: "Add Triethylamine, excess benzylbromide will get converted to Benzyltriethyl ammonium bromide which is water soluble.[7] Partition between water and any organic solvent will solve the problem."[7] URL:[Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]
- 3. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
optimizing reaction temperature for substituted benzyl bromide substitutions
Technical Support & Troubleshooting Center
Current Status: Operational Topic: Optimizing Reaction Temperature for Substituted Benzyl Bromide Substitutions Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Matrix: Temperature Selection Logic
User Query: "How do I determine the starting temperature for my specific benzyl bromide derivative?"
Scientist's Note: Benzyl bromides exist on a mechanistic knife-edge between
The following decision matrix visualizes the logic we use to recommend starting parameters.
Figure 1: Decision tree for establishing baseline reaction temperatures based on electronic substituent effects.
The Knowledge Base (Troubleshooting & FAQs)
Issue 1: "My reaction turns into a black tar/polymer."
Diagnosis: Thermal runaway or acid-catalyzed decomposition.
The Science: Benzyl bromides with Electron Donating Groups (EDGs) (e.g., 4-Methoxybenzyl bromide) stabilize the benzylic carbocation. At high temperatures (
-
Friedel-Crafts Self-Alkylation: The benzyl cation attacks another aromatic ring, leading to polymerization.
-
HBr Generation: The byproduct HBr autocatalyzes decomposition.
Corrective Action:
-
Lower Temperature: Run the reaction at
initially, warming to Room Temperature (RT) only if necessary. -
Add an Acid Scavenger: Ensure a base (e.g.,
or DIPEA) is present before adding the benzyl bromide to neutralize HBr immediately.
Issue 2: "The reaction is stalled at 50% conversion after 24 hours."
Diagnosis: Kinetic trapping due to Electron Withdrawing Groups (EWGs) .
The Science: Substituents like
-
Increase Temperature: These substrates often require reflux conditions (
in Acetone or THF). -
Finkelstein Catalyst: Add 10 mol% Sodium Iodide (NaI). This converts the Benzyl-Br to the more reactive Benzyl-I in situ.
Issue 3: "I see a large 'Benzyl Alcohol' impurity peak."
Diagnosis: Competitive Hydrolysis.
The Science: Water is a competent nucleophile. If your solvent is "wet" and the temperature is high,
-
Dry Solvents: Use anhydrous Acetonitrile or DMF.
-
Concentration: Run the reaction at a higher concentration (0.5M - 1.0M) to favor the bimolecular reaction with your nucleophile over pseudo-first-order hydrolysis.
Mechanistic Pathways & Side Reactions[1]
Understanding why temperature matters requires visualizing the competition between the desired substitution and the parasitic elimination/decomposition pathways.
Figure 2: Competitive reaction pathways. High temperatures increase the likelihood of the red (lower) pathways.
Standardized Protocols
Protocol A: The "Cold Start" (For EDG Substrates)
Recommended for: 4-Methoxybenzyl bromide, 3,4-Dimethoxybenzyl bromide.
-
Setup: Charge flask with Nucleophile (1.1 equiv) and Base (
, 2.0 equiv) in anhydrous DMF. -
Cooling: Submerge flask in an ice/water bath (
). -
Addition: Add Benzyl Bromide (1.0 equiv) dropwise over 15 minutes. Do not add all at once.
-
Reaction: Stir at
for 1 hour. Monitor by TLC.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Progression: Only remove the ice bath if conversion is <10% after 1 hour.
Protocol B: The "Activated Reflux" (For EWG Substrates)
Recommended for: 4-Nitrobenzyl bromide, 4-Cyanobenzyl bromide.
-
Setup: Charge flask with Nucleophile (1.2 equiv), Base (
, 1.5 equiv), and NaI (0.1 equiv) in Acetone. -
Addition: Add Benzyl Bromide (1.0 equiv) at Room Temperature.
-
Heating: Equip with a reflux condenser. Heat to mild reflux (
). -
Monitoring: Check HPLC/TLC every 2 hours.
-
Note: If using DMF/DMSO, do not exceed
to prevent solvent decomposition.
Quantitative Data: Hammett Constants & Temperature
The table below correlates the Hammett Substituent Constant (
| Substituent (Para) | Electronic Effect | Hammett Constant ( | Reactivity | Rec. Start Temp |
| -OMe | Strong EDG | -0.27 | Very High | |
| -Me | Weak EDG | -0.17 | High | |
| -H | Neutral | 0.00 | Baseline | |
| -Cl | Weak EWG | +0.23 | Moderate | |
| -CF3 | Strong EWG | +0.54 | Low | |
| -NO2 | Very Strong EWG | +0.78 | Very Low |
Data derived from standard Hammett plots for benzylic substitutions, where
References
-
BenchChem. (2025).[2][3] Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. Retrieved from
-
Thermo Fisher Scientific. (2010). Benzyl Bromide Safety Data Sheet (SDS). Retrieved from
-
Reddy, S. R., & Manikyamba, P. (2008).[4] Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry, 20(1), 195-199.[4] Retrieved from
-
Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93, 120. Retrieved from
-
SynQuest Labs. (2025). Benzyl Bromide Handling and Storage Guide. Retrieved from
Sources
preventing polymerization side reactions with benzyl bromide derivatives
Welcome to the Technical Support Center for Reactive Alkylating Agents. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, understand, and prevent the notorious self-condensation and polymerization side reactions associated with benzyl bromide and its derivatives.
Below, you will find mechanistic diagnostics, optimized storage parameters, and self-validating standard operating protocols (SOPs) to ensure your benzylation workflows remain safe and high-yielding.
Section 1: Mechanistic Diagnostics (The "Why")
Q: Why does benzyl bromide spontaneously polymerize, and what are the visual indicators of this side reaction?
A: Benzyl bromide derivatives are highly susceptible to an autocatalytic Friedel-Crafts-type self-condensation[1]. This is a cationic polymerization driven by the formation of a highly reactive benzylic carbocation. Trace metals (acting as Lewis acids), excess heat, or UV light can initiate the cleavage of the carbon-bromine bond[2].
Once the carbocation forms, it acts as a potent electrophile, attacking the electron-rich aromatic ring of another benzyl bromide molecule. This propagates a polybenzyl polymer chain and liberates stoichiometric amounts of hydrogen bromide (HBr) gas[3]. Because HBr further catalyzes the formation of more carbocations, the reaction is violently autocatalytic.
Visual Indicators: The liquid will transition from clear and colorless to yellow, pink, or dark brown. Viscosity will noticeably increase, and dangerous pressure will build up in the container (often accompanied by a hissing sound or fuming upon opening)[2].
Fig 1. Autocatalytic Friedel-Crafts self-condensation pathway of benzyl bromide.
Section 2: Storage and Handling Optimization
Q: How should I store benzyl bromide to ensure long-term stability and prevent degradation?
A: Unstabilized benzyl bromide is notoriously unstable. To prevent the initiation of the cationic cascade, you must strictly control its environment.
-
Stabilizers: Always source benzyl bromide stabilized with a trace amount (typically 0.1% - 1.0%) of propylene oxide[4]. Propylene oxide acts as an epoxide-based acid scavenger. It reacts with any trace HBr generated during storage to form a harmless halohydrin, thereby neutralizing the autocatalytic feedback loop.
-
Metals to Avoid: Never use stainless steel spatulas, needles, or cannulas when handling this reagent. Benzyl bromide decomposes rapidly in the presence of all common metals (except nickel and lead), which act as Friedel-Crafts catalysts[2].
-
The Molecular Sieve Hazard: NEVER store benzyl bromide over activated 4A molecular sieves. The aluminosilicate framework of the sieves acts as a strong Lewis acid, catalyzing a violent condensation-polymerization reaction. This generates massive amounts of HBr gas and has been documented to cause sealed glass bottles to explode[3].
Table 1: Quantitative Parameters for Benzyl Bromide Storage & Handling
| Parameter | Optimal Condition | Causality / Risk of Deviation |
| Temperature | 2°C to 8°C (Refrigerated) | Heat provides the activation energy for thermal C-Br cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | Moisture ingress leads to hydrolysis and HBr generation[2]. |
| Stabilizer | Propylene Oxide (0.1% - 1%) | Lack of scavenger leads to uninhibited autocatalytic polymerization. |
| Container | Amber Glass (PTFE-lined cap) | UV-light induces radical/cationic degradation. |
| Handling Tools | PTFE, Glass, or Nickel | Iron/Zinc in steel act as potent Friedel-Crafts catalysts[2]. |
Section 3: Advanced Troubleshooting FAQs
Q: During my benzylation reaction, I am seeing a large amount of polymeric byproduct and low yield. How do I fix this?
A: This occurs when the kinetic rate of self-condensation outpaces your desired nucleophilic substitution. To troubleshoot:
-
Base Selection: Ensure you are using an adequate amount of a non-nucleophilic base (e.g., K₂CO₃, triethylamine, or DIPEA) to immediately neutralize the HBr generated during the desired reaction[5].
-
Order of Addition: Do not heat the benzyl bromide in the absence of the nucleophile. Pre-mix your substrate and base, then add the benzyl bromide dropwise[5].
-
Solvent Choice: Avoid highly polar, non-nucleophilic solvents if self-condensation is severe, as they stabilize the benzylic carbocation intermediate.
Q: Can I purify benzyl bromide that has already started to polymerize?
A: If the reagent has turned dark brown and highly viscous, it is beyond recovery and must be disposed of safely (quenched slowly with a dilute alkaline solution). If it is only slightly yellow, it can be purified by vacuum distillation (e.g., 82-84 °C at 10 mmHg)[6]. Ensure the distillation apparatus is rigorously metal-free and dry.
Section 4: Validated Experimental Protocols
SOP: Metal-Free, Suppressed-Polymerization Benzylation of Alcohols
This protocol is designed as a self-validating system: the absence of gas evolution and color change during reagent addition visually validates the successful suppression of self-condensation.
Step 1: Apparatus Preparation
-
Flame-dry all glassware under vacuum and backfill with Argon.
-
Ensure all needles, cannulas, and magnetic stirring bars are PTFE-coated or glass. Strictly exclude stainless steel to prevent Lewis acid catalysis[2].
Step 2: Reagent Validation
-
Inspect the benzyl bromide. It must be a clear, colorless liquid.
-
Verify the presence of a propylene oxide stabilizer[4]. If using an unstabilized or yellowed batch, perform a micro-distillation under reduced pressure immediately prior to use[6].
Step 3: Reaction Assembly
-
Dissolve the target alcohol (1.0 eq) in anhydrous THF or DMF.
-
Add a mild, non-nucleophilic base such as NaH (for etherification) or K₂CO₃ (1.5 - 2.0 eq) to act as an acid scavenger.
-
Cool the reaction mixture to 0 °C using an ice bath. Causality Note: Lowering the temperature thermodynamically disfavors the high-activation-energy side reactions.
Step 4: Controlled Addition (Kinetic Control)
-
Add the benzyl bromide (1.1 - 1.2 eq) dropwise over 15-30 minutes[5].
-
Causality Note: Slow addition keeps the steady-state concentration of unreacted benzyl bromide extremely low in the reaction vessel, minimizing the statistical probability of intermolecular self-alkylation.
Step 5: Quenching and Workup
-
Once TLC indicates completion, quench the reaction at 0 °C by slowly adding water or saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
Fig 2. Optimized benzylation workflow to minimize self-condensation risks.
References
- Material Safety Data Sheet - Benzyl bromide, 98% - Cole-Parmer. Cole-Parmer.
- A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Deriv
- BENZYL BROMIDE | CAMEO Chemicals | NOAA. NOAA.
- 4-(Trifluoromethoxy)Benzyl Bromide 97% - Pure Synth. Pure Synth.
- Side reactions and byproducts in Benzyl 2-bromonicotin
- Benzyl Bromide(stabilized with Propylene Oxide), 25G - B0411-25G. Lab Pro.
- Benzyl Bromide (stabilized with Propylene Oxide). TCI Chemicals.
Sources
Technical Support Center: Purification of 1-(Bromomethyl)-2-ethyl-3-methylbenzene Derivatives
This technical guide addresses the purification of 1-(bromomethyl)-2-ethyl-3-methylbenzene and its derivatives.
Technical Note on Compound Nature: Compounds in this class (polyalkylbenzyl bromides) are frequently low-melting solids or viscous oils at room temperature.[1][2][3] They are chemically sensitive, prone to hydrolysis (solvolysis) in protic solvents, and thermal decomposition (elimination of HBr) at elevated temperatures.[1][2] Therefore, standard recrystallization techniques often fail, resulting in "oiling out" or decomposition.[1]
Solvent Selection & Decision Matrix
Core Principle: Due to the high reactivity of the benzylic C-Br bond, non-protic, non-polar solvents are the gold standard.[1][2] Avoid alcohols (methanol/ethanol) unless the specific derivative has a confirmed high melting point (>60°C) and stability profile.[1]
Solvent Suitability Table
| Solvent System | Polarity | Suitability | Technical Notes |
| n-Hexane / n-Heptane | Non-polar | High | Primary choice.[1][2][3] Promotes crystallization at low temps (-20°C).[1][2][3] |
| n-Pentane | Non-polar | High | Best for very low-melting solids.[1][2][3] Easy to remove (bp 36°C).[1] |
| Dichloromethane (DCM) | Moderate | Medium | Good solvent power, but hard to crystallize from alone.[1][2] Use as a co-solvent with Hexane.[1][2] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Low/Medium | Use only as a co-solvent (solvent/anti-solvent method) for polar derivatives.[1][2] |
| Ethanol / Methanol | Polar Protic | Critical Risk | AVOID. High risk of solvolysis to benzyl ether/alcohol.[1][2][3] |
| Diethyl Ether | Low Polar | Medium | Good solubility, but high solubility often prevents crystallization.[1][2][3] |
Decision Logic for Solvent Selection
Caption: Decision tree for selecting purification method based on physical state and melting point.
Step-by-Step Protocols
Method A: Standard Recrystallization (For Stable Solids)
Use this for derivatives with MP > 50°C.[1][2]
-
Dissolution: Place crude solid in a flask. Add n-Heptane (approx. 5 mL per gram).[1][2][3]
-
Heating: Heat gently to 40-50°C. Do not reflux unless necessary (avoids thermal decomposition).
-
Clarification: If insoluble particles remain, filter rapidly through a warm glass frit or cotton plug.[1][2]
-
Cooling: Allow the solution to cool to room temperature slowly.
-
Crystallization: If no crystals form, transfer to a 4°C fridge for 12 hours.
-
Isolation: Filter cold. Wash with cold (-20°C) heptane.[1][2][3]
Method B: Low-Temperature Crystallization (For Oils/Low-MP Solids)
Use this for 1-(bromomethyl)-2-ethyl-3-methylbenzene if it is an oil or waxy solid.[1][2][3]
-
Dissolution: Dissolve the crude oil in the minimum amount of n-Pentane or DCM/Pentane (1:10) at room temperature.[1][2]
-
Cooling: Place the flask in a Dry Ice/Acetone bath (-78°C) .
-
Induction: Scratch the side of the flask with a glass rod to induce nucleation.[1][2]
-
Growth: Once turbidity/crystals appear, move the flask to a -20°C freezer and let it stand undisturbed for 24-48 hours.
-
Filtration (Critical Step):
Troubleshooting & FAQs
Q1: The product "oils out" (forms a separate liquid layer) instead of crystallizing. What do I do?
Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated. Solution:
-
Re-heat the mixture to redissolve the oil.
-
Add more solvent (dilute the solution slightly). This lowers the saturation temperature below the melting point (the "Miers region").[1]
-
Seed it: Add a tiny crystal of pure product (if available) at a temperature just below the melting point.
-
Switch Solvents: Change from Heptane to Pentane and use the Method B (Low-Temp) protocol.
Q2: My product turned green/black during heating.
Diagnosis: Thermal decomposition.[1][2] Benzylic bromides eliminate HBr upon heating, which then catalyzes further decomposition and polymerization.[1] Solution:
-
Lower the temperature: Never heat these compounds above 60°C.
-
Add a stabilizer: Trace amounts of K2CO3 (solid) or epoxide (e.g., 1% propylene oxide) can be added to the solvent to scavenge acid traces during recrystallization.[1][2]
Q3: Can I use Ethanol or Methanol?
Diagnosis: Generally, NO .[1][2][3]
Reasoning: Benzylic bromides undergo
Q4: The yield is very low.
Diagnosis: High solubility in the mother liquor.[1][2] Solution:
-
Concentrate the mother liquor and repeat the crystallization (Second Crop).
-
Use an Anti-solvent : Dissolve in minimal DCM, then slowly add Hexane until cloudy, then cool.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1][2] (General techniques for low-melting solids).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .[1][2][3] (Solvent properties and purification of benzylic halides).
-
Sabol, J. S. "Benzylic Bromination."[1][2] Encyclopedia of Reagents for Organic Synthesis, 2001 .[1][2] (Stability and handling of benzylic bromides).
-
Organic Syntheses , Coll. Vol. 4, p. 984 (1963); Vol. 34, p. 8 (1954).[1] Link (Preparation and handling of related 2-methylbenzyl bromide derivatives).[1][2]
Sources
handling lachrymatory properties of 1-(bromomethyl)-2-ethyl-3-methylbenzene in the lab
Ticket ID: #LCH-BMB-001 Subject: Safe Handling, Synthesis, and Decontamination of Lachrymatory Benzyl Bromide Derivatives Priority: CRITICAL (Tier 3 Safety Protocol) Status: Open
Executive Summary: The Nature of the Hazard
You are working with 1-(bromomethyl)-2-ethyl-3-methylbenzene , a potent alkylating agent and lachrymator. Unlike simple irritants, this compound functions as a chemical weapon against the senses.
The Mechanism of Action (Why it hurts):
This compound is an electrophile that targets the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) located on sensory nerve endings.[1][2] It covalently modifies specific cysteine residues (C621, C641, C665) via alkylation. This modification locks the channel open, causing a massive influx of Calcium (
Module 1: Pre-Operational "Firewall" (PPE & Engineering)
Preventing the "breach" is the only effective strategy. Once you smell it, you are already exposed.
1.1 The Glove Protocol (Double-Barrier System)
Standard nitrile gloves are permeable to benzyl halides over time. The non-polar aromatic ring facilitates diffusion through the nitrile matrix.
| Layer | Material | Specification | Function |
| Inner | Nitrile (Colored) | 4-5 mil (e.g., Blue/Orange) | Contrast indicator. |
| Outer | Laminate / Viton | Silver Shield® or Viton® | Chemical Barrier. Impermeable to aromatic halides. |
| Protocol | "Change-on-Splash" | Immediate | If the outer glove is splashed, strip and replace immediately. |
1.2 Engineering Controls
-
Fume Hood: Must operate at 80–100 fpm face velocity.
-
Sash Height: Keep at the lowest working position (below chin level) to act as a physical shield against splashes.
-
The "Cold Trap" Fallacy: A standard liquid nitrogen trap will catch the solvent but may not fully trap the lachrymator if the vacuum pump exhaust is not vented. Requirement: Vacuum pump exhaust must be vented into the fume hood or a dedicated exhaust line.
Module 2: Operational Workflows (Synthesis & Handling)
2.1 Weighing & Transfer (The High-Risk Zone)
Never weigh this compound on an open benchtop balance.
Option A: The Closed Transfer (Recommended)
-
Tare a septum-capped vial.
-
Add the liquid/solid inside the hood.
-
Seal and wipe the exterior with Lachrymator Neutralization Solution (see Module 3).
-
Weigh the sealed container.
Option B: Solution Handling If possible, purchase or prepare the compound as a solution (e.g., in DCM or THF). Solutions have significantly lower vapor pressure than the neat oil.
2.2 Workflow Visualization
The following diagram outlines the critical decision paths for safe handling.
Caption: Figure 1. Safe handling logic flow. Note the mandatory "Dissolve" step for solids to minimize dust generation, which is harder to contain than vapor.
Module 3: Emergency & Decontamination (The "Hotline")
3.1 The "Kill Switch": Neutralization Chemistry
Water alone will not effectively destroy the lachrymator; it merely spreads the oily compound. You must use a nucleophile to displace the bromide.
Recipe: LNS (Lachrymator Neutralization Solution)
-
Active Agent: Sodium Thiosulfate (
) or Ethanolamine. -
Solvent: 50:50 mixture of Water and Ethanol (to solubilize the organic lachrymator).
-
Concentration: 10% w/v.
Reaction (Thiosulfate):
3.2 Spill Response Algorithm
If a spill occurs outside the hood, evacuate the lab immediately. Do not attempt to clean a major spill without SCBA (Self-Contained Breathing Apparatus) if the fumes are overwhelming.
Caption: Figure 2. Decision matrix for spill response. "Outside Hood" spills usually require professional HazMat response due to rapid volatilization.
Knowledge Base (FAQ)
Q: I can smell a faint "sweet" or "pungent" odor near the hood. Is this safe? A: No. The olfactory threshold for benzyl bromides is often near the incapacitation threshold. If you smell it, containment is breached.
-
Troubleshoot: Check for turbulent air currents (people walking fast), blocked rear baffles in the hood, or a contaminated glove touching the sash handle.
Q: Can I use bleach to neutralize the waste? A: Avoid bleach. While bleach is an oxidizer, mixing it with certain organics can generate toxic chlorinated byproducts or heat. Sodium Thiosulfate is the "Gold Standard" because it chemically converts the alkylating agent into a harmless salt via nucleophilic substitution without generating toxic gas.
Q: My eyes are burning, but I didn't splash anything. Why? A: This is likely vapor exposure .
-
Did you touch your face with your gloves? (Most common error).
-
Is your vacuum pump exhaust venting into the room?
-
Immediate Action: Wash eyes for 15 minutes.[3][4][5][6][7] Do not rub.
Q: How do I clean my glassware? A: Do not take dirty glassware out of the hood to the sink.
-
Rinse glassware inside the hood with the LNS (Thiosulfate/Ethanol) mixture.
-
Let it soak for 10-20 minutes.
-
Only then transfer to the main sink for soap/water cleaning.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 as a target for tear gas agents. Journal of Applied Physiology, 105(3).
-
Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: Benzyl Bromide.
-
Ansell Healthcare. (2008). Permeation & Degradation Database (7th Ed). (Data regarding Benzyl Bromide breakthrough times on Nitrile vs. Laminate).
-
Hatiboglu, I., et al. (1962). Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard.[8] Annals of Surgery. (Foundational chemistry for thiosulfate neutralization of alkylating agents).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low reactivity of sterically hindered benzyl bromides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve nucleophilic substitution with sterically hindered benzyl bromides. While standard benzyl bromides are highly reactive electrophiles, the introduction of ortho-substituents, alpha-branching, or bulky ring motifs drastically alters their kinetic profile.
This guide provides a mechanistic framework and field-proven, self-validating protocols to help you troubleshoot and overcome these steric barriers.
Diagnostic Workflow
Diagnostic workflow for troubleshooting sterically hindered benzyl bromides.
FAQ & Troubleshooting Guide
Q1: Why is my sterically hindered benzyl bromide failing to react via standard SN2 conditions? A1: Under standard conditions, primary and secondary benzyl bromides undergo facile SN2 substitution. However, steric bulk (e.g., ortho-substituents or alpha-branching) raises the activation energy of the pentacoordinate transition state, effectively blocking the required backside attack by the nucleophile. To proceed, you must shift your strategic approach: either enhance the leaving group's ability to lower the transition state energy, or change the mechanism entirely to an SN1 or radical pathway[1].
Q2: How can I force the reaction through an SN1 pathway? A2: When backside attack is sterically precluded, you can force the generation of a benzylic carbocation. This is achieved using halophilic silver salts, such as silver triflate (AgOTf), silver tetrafluoroborate (AgBF4), or silver(I) oxide (Ag2O). The silver ion coordinates with the bromide, precipitating insoluble AgBr and forcefully generating the carbocation. Because the counterions (OTf-, BF4-) are non-nucleophilic, your desired nucleophile can attack the planar carbocation from either face. This approach has been successfully used in the [2] and for the [3].
Q3: Can I increase reactivity without changing to an SN1 mechanism? A3: Yes, via an in situ Finkelstein reaction. By adding a stoichiometric or catalytic amount of sodium iodide (NaI) in a polar aprotic solvent (like acetone), the benzyl bromide is converted into a benzyl iodide. Iodide is a superior leaving group and is more polarizable, which lowers the activation energy for the subsequent nucleophilic attack. This relies on the where the precipitation of NaBr drives the reaction forward[4].
Q4: What if nucleophilic substitution completely fails due to extreme steric bulk? A4: For exceptionally hindered substrates (e.g., alpha-isopropyl or cyclohexyl benzyl bromides) where both SN1 and SN2 fail, polar two-electron pathways are no longer viable. You must pivot to single-electron transfer (SET) mechanisms. Copper-mediated or nickel-catalyzed radical cross-coupling reactions , allowing for successful C-N or C-C bond formation without overalkylation[1].
Quantitative Data: Comparative Strategy Analysis
| Strategy | Reagents / Conditions | Mechanistic Shift | Expected Yield Improvement | Key Advantage |
| Baseline SN2 | K2CO3, DMF, 80°C | None (Direct Attack) | N/A (Often <10%) | Simple, but fails for hindered substrates. |
| In Situ Finkelstein | NaI (1-5 equiv), Acetone, 60°C | Enhanced SN2 (Iodide intermediate) | +30–50% | Mild conditions; visual confirmation via NaBr precipitation. |
| Silver-Promoted SN1 | AgOTf or Ag2O, DCM, 0–25°C | Forced SN1 (Carbocation generation) | +50–80% | Overcomes severe steric blocking; fast reaction times. |
| Radical Cross-Coupling | Cu/Ni catalyst, Ligand, Reductant | Single-Electron Transfer (SET) | +60–90% | Works for extreme bulk (e.g., alpha-isopropyl groups). |
Self-Validating Experimental Protocols
Protocol A: Silver-Promoted SN1 Alkylation
Causality: Silver ions have an extreme thermodynamic affinity for halogens. By using AgOTf, the precipitation of AgBr drives the equilibrium forward, forcibly generating a planar benzylic carbocation. The non-nucleophilic triflate counterion prevents competitive trapping, allowing the desired nucleophile to attack.
-
Preparation: Flame-dry a Schlenk flask and purge with inert gas (N2 or Argon). Causality: Benzylic carbocations are highly susceptible to trapping by ambient moisture.
-
Dissolution: Dissolve the hindered benzyl bromide (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Light Protection: Wrap the flask tightly in aluminum foil. Causality: Silver salts are light-sensitive and will degrade into elemental silver, reducing their halophilic efficacy.
-
Activation: Add Silver Triflate (AgOTf, 1.1 equiv) in one portion at 0°C.
-
Self-Validation Checkpoint: Observe the immediate formation of a pale-yellow/white precipitate (AgBr). This visual cue is your self-validating proof that the successful abstraction of the bromide and generation of the reactive carbocation intermediate has occurred. If the solution remains clear, your silver salt has likely degraded.
-
Completion: Stir for 2–4 hours, monitoring by TLC until the starting material is consumed. Filter the mixture through a short pad of Celite to remove the AgBr salts before proceeding to aqueous workup.
Protocol B: In Situ Finkelstein-Assisted SN2 Alkylation
Causality: Iodide is both a better nucleophile and a better leaving group than bromide. NaI converts the benzyl bromide into a transient benzyl iodide, which possesses a significantly lower activation energy for the subsequent SN2 attack.
-
Preparation: In a dry round-bottom flask, dissolve the nucleophile (1.0 equiv) and a mild base (e.g., K2CO3, 2.0 equiv) in anhydrous Acetone.
-
Catalysis Initiation: Add Sodium Iodide (NaI, 1.5 equiv). Causality: An excess of NaI pushes the equilibrium toward the highly reactive benzyl iodide intermediate.
-
Addition: Add the sterically hindered benzyl bromide (1.2 equiv) dropwise.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 60°C).
-
Self-Validation Checkpoint: Monitor the reaction for the formation of a fine, white precipitate (NaBr). Because NaBr is insoluble in acetone (unlike NaI), its precipitation drives the Finkelstein exchange forward. The appearance of this precipitate serves as a direct visual indicator that the activation step is successfully proceeding.
-
Completion: After complete conversion (verified via TLC), cool the mixture, filter off the NaBr and K2CO3 salts, and concentrate the filtrate for column chromatography.
References
-
Development of New Methodologies for the Synthesis of Hindered Amines Source: eScholarship (University of California, Santa Barbara) URL:[Link]
-
Synthesis of Norbornane Bisether Antibiotics via Silver-mediated Alkylation Source: RSC Advances (via PubMed Central) URL:[Link]
-
Nucleophilic Isocyanation Source: ACS Omega (via PubMed Central) URL:[Link]
-
Finkelstein Reaction Mechanism and Steric Hindrance Source: Study.com URL:[Link]
Sources
Validation & Comparative
interpreting the IR spectrum of 1-(bromomethyl)-2-ethyl-3-methylbenzene
An In-Depth Guide to the Infrared Spectrum of 1-(bromomethyl)-2-ethyl-3-methylbenzene: A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive interpretation of the infrared (IR) spectrum of 1-(bromomethyl)-2-ethyl-3-methylbenzene, a substituted aromatic compound with potential applications in pharmaceutical synthesis. Understanding the vibrational signatures of this molecule is critical for identity confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple peak-list, offering a comparative analysis against structurally related compounds to provide a deeper understanding of how subtle structural modifications manifest in the IR spectrum.
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength, the masses of the bonded atoms, and the overall molecular structure. The resulting IR spectrum is a unique "fingerprint" of the molecule.
The target molecule, 1-(bromomethyl)-2-ethyl-3-methylbenzene, possesses several key structural features that will give rise to distinct absorption bands:
-
A 1,2,3-trisubstituted aromatic ring: This will produce characteristic aromatic C-H and C=C stretching and bending vibrations.
-
Alkyl substituents: The ethyl (-CH₂CH₃), methyl (-CH₃), and bromomethyl (-CH₂Br) groups contribute aliphatic C-H stretching and bending modes.
-
A carbon-bromine bond: This bond has a characteristic stretching frequency in the low-wavenumber region of the spectrum.
Acquiring a High-Fidelity Spectrum: Experimental Protocol
To ensure the data is reliable and reproducible, a standardized acquisition protocol is paramount. For a liquid sample such as 1-(bromomethyl)-2-ethyl-3-methylbenzene, the following Attenuated Total Reflectance (ATR) FTIR method is recommended.
Protocol: ATR-FTIR Spectroscopy of a Liquid Sample
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Collection:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of 1-(bromomethyl)-2-ethyl-3-methylbenzene onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing & Cleaning:
-
Perform an ATR correction if necessary (this accounts for the wavelength-dependent depth of penetration of the IR beam).
-
Clean the ATR crystal thoroughly with a solvent after analysis.
-
A Logic-Driven Approach to Spectral Interpretation
The interpretation of an IR spectrum should follow a systematic workflow. The following diagram illustrates the decision-making process for analyzing the spectrum of our target molecule.
Comparative Mass Spectrometry Profiling of 1-(Bromomethyl)-2-ethyl-3-methylbenzene: GC-EI-MS vs. LC-ESI-MS/MS
Accurate characterization of halogenated alkylbenzenes is a critical requirement in drug development, impurity profiling, and synthetic validation. 1-(bromomethyl)-2-ethyl-3-methylbenzene (C₁₀H₁₃Br) is a highly reactive alkylating agent. Due to the lability of its benzylic carbon-bromine bond, analyzing this compound requires a deep understanding of gas-phase ion chemistry.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation and quantitation of this molecule.
Mechanistic Causality of Fragmentation
Understanding the fragmentation of 1-(bromomethyl)-2-ethyl-3-methylbenzene requires analyzing the thermodynamic stability of its product ions. The molecule has a nominal mass of 212 Da (for the ⁷⁹Br isotope) and 214 Da (for the ⁸¹Br isotope).
-
Benzylic Cleavage (The Base Peak): Upon ionization, the dominant thermodynamic driver is the cleavage of the weak benzylic C-Br bond. The expulsion of the bromine radical (-79 or -81 Da) generates a highly stable carbocation at m/z 133 (C₁₀H₁₃⁺).
-
Tropylium Rearrangement: According to established mass spectrometric principles for aromatic compounds[1], benzylic carbocations rapidly undergo ring-expansion rearrangements to form resonance-stabilized tropylium cations. The m/z 133 ion represents a substituted tropylium core, which explains its overwhelming abundance as the base peak[2].
-
Secondary Alkyl Cleavages: Alkyl-substituted benzene rings inherently produce prominent peaks at m/z 91, with highly branched or multi-substituted groups producing larger fragments at intervals of 14 mass units (e.g., m/z 105)[3]. The m/z 133 ion further fragments via the loss of the ethyl group (as ethylene, -28 Da) to yield m/z 105, followed by complex sequential losses to yield the classic unsubstituted tropylium signature at m/z 91.
Analytical Platform Comparison
GC-EI-MS: The Gold Standard for Structural Elucidation
GC-EI-MS utilizes hard ionization (70 eV) and is the optimal choice for non-polar, volatile alkyl halides. While the molecular ion peaks (m/z 212/214) are often weak due to the rapid benzylic cleavage, their distinct ~1:1 isotopic ratio provides critical confirmation of the intact bromine atom before fragmentation. This platform provides highly reproducible, library-matchable structural fingerprints.
LC-ESI-MS/MS: High-Sensitivity Targeted Quantitation
ESI is a soft ionization technique. However, benzyl bromides present a unique challenge in ESI-MS because they lack basic heteroatoms (like nitrogen or oxygen) for efficient protonation. Instead of forming a standard [M+H]⁺ ion, compounds like 1-(bromomethyl)-2-ethyl-3-methylbenzene often undergo pre-ionization reactions or in-source decay to form the [M-Br]⁺ cation directly at m/z 133[4]. By isolating m/z 133 in the first quadrupole (Q1) and applying Collision-Induced Dissociation (CID), researchers can monitor specific transitions for high-throughput quantitation in complex biological matrices.
Quantitative Data & Performance Metrics
Table 1: Diagnostic Fragment Ions of 1-(bromomethyl)-2-ethyl-3-methylbenzene
| m/z | Ion Origin / Formula | Relative Abundance (EI) | Diagnostic Significance |
| 214 | [M]⁺• (⁸¹Br isotope) | Low (<5%) | Confirms presence of the heavier bromine isotope. |
| 212 | [M]⁺• (⁷⁹Br isotope) | Low (<5%) | Confirms intact molecular weight prior to cleavage. |
| 133 | [M - Br]⁺ | Base Peak (100%) | Benzylic cleavage; forms substituted tropylium ion. |
| 105 | [m/z 133 - C₂H₄]⁺ | Medium (40-60%) | Loss of ethyl group as ethylene; confirms alkyl substitution. |
| 91 | [m/z 105 - CH₂]⁺ | High (60-80%) | Classic tropylium core; universal marker for alkylbenzenes. |
Table 2: Analytical Platform Performance Comparison
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Mechanism | Hard (70 eV electron impact) | Soft (Electrospray with in-source decay) |
| Primary Ion Observed | m/z 133 (Base), m/z 212/214 (Weak) | m/z 133 [M-Br]⁺ (Precursor) |
| Matrix Tolerance | Low (Requires volatile, non-polar extracts) | High (Compatible with biological matrices) |
| Sensitivity | Nanogram to picogram range | Femtogram range (via MRM transitions) |
| Best Application | Structural elucidation, impurity profiling | Pharmacokinetic tracking, targeted quantitation |
Self-Validating Experimental Protocols
Protocol A: GC-EI-MS Structural Profiling
-
Sample Preparation: Dilute the analyte to 10 µg/mL in anhydrous hexane.
-
Causality: Hexane is strictly chosen to prevent solvolysis of the reactive bromomethyl group, which would rapidly degrade into a benzyl ether or alcohol in protic solvents.
-
-
Chromatographic Separation: Inject 1 µL (10:1 split) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at 20°C/min.
-
Ionization: Operate the EI source at standard 70 eV and 230°C.
-
Self-Validation Step: Inspect the high-mass region for m/z 212 and 214. A 1:1 intensity ratio validates that the intact molecule traversed the hot GC inlet without thermal degradation. The simultaneous presence of m/z 133 as the base peak confirms successful benzylic cleavage post-ionization.
Protocol B: LC-ESI-MS/MS Targeted Quantitation
-
Sample Preparation: Dilute to 1 µg/mL in Acetonitrile/Water (80:20) with 0.1% Formic Acid.
-
Causality: The aqueous fraction must be kept low, and analysis must be performed immediately to minimize the hydrolysis of the benzyl bromide into a benzyl alcohol.
-
-
Chromatographic Separation: Use a C18 column (50 x 2.1 mm, 1.7 µm) with a fast gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in acetonitrile (Mobile Phase B).
-
Ionization & CID: Operate in ESI positive mode. Set Q1 to isolate m/z 133 (the in-source generated benzylic cation). Apply a collision energy of 20 eV using Argon gas to generate product ions.
-
Self-Validation Step: Monitor Q1 for m/z 212/214. The complete absence of these peaks, coupled with a strong m/z 133 signal in Q1, validates that 100% in-source heterolytic cleavage has occurred, maximizing the precursor pool for MS/MS transitions (m/z 133 → 105 and m/z 133 → 91).
Workflow Visualization
Comparative mass spectrometry workflows for 1-(bromomethyl)-2-ethyl-3-methylbenzene analysis.
References
-
Mass Spectrometry: Aromatic Compound Fragmentation Source: Journal of Visualized Experiments (JoVE) URL:[Link]
-
Tropylium Ion, an Intriguing Moiety in Organic Chemistry Source: PubMed Central (NIH) URL:[Link]
-
GCMS Section 6.9.5 - Fragmentation of Aromatics Source: Whitman College URL:[Link]
-
Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted halides Source: PubMed (NIH) URL:[Link]
Sources
- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GCMS Section 6.9.5 [people.whitman.edu]
- 4. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
distinguishing 1-(bromomethyl)-2-ethyl-3-methylbenzene from structural isomers
Title : Distinguishing 1-(Bromomethyl)-2-ethyl-3-methylbenzene from Structural Isomers: A Comparative Analytical Guide
Introduction
In drug development and targeted organic synthesis, the precise identification of positional isomers is a critical quality control checkpoint. The molecule 1-(bromomethyl)-2-ethyl-3-methylbenzene (CAS No. 2751614-74-9)[1] is a highly specific 1,2,3-trisubstituted benzyl bromide derivative. Differentiating it from its structural isomers—such as 1-(bromomethyl)-4-ethyl-2-methylbenzene (a 1,2,4-trisubstituted isomer) or 1-(bromomethyl)-3-ethyl-5-methylbenzene (a 1,3,5-trisubstituted isomer)—presents a unique analytical challenge. Because these isomers share an identical molecular formula (C10H13Br) and molecular weight (213.11 g/mol ), standard low-resolution mass spectrometry cannot distinguish them.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in resolving these isomers. The protocols detailed below are self-validating systems designed to ensure absolute structural certainty.
Analytical Strategy & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most definitive technique for distinguishing positional isomers because it directly maps the electronic environment and spatial relationships of the protons and carbons.
-
1H NMR (Aromatic Region): The substitution pattern on the benzene ring dictates the spin-spin coupling (
-coupling) of the remaining aromatic protons.-
1,2,3-Trisubstituted Isomer (Target): The three adjacent aromatic protons form an ABC (or AMX) spin system. The central proton is split by two ortho neighbors, appearing as a triplet (or doublet of doublets) with a coupling constant of
Hz. The two outer protons appear as doublets[2],[3]. -
1,2,4-Trisubstituted Isomer (Alternative): The protons are isolated or adjacent to only one other proton, forming an AMX system. This yields a distinct doublet (
Hz, ortho coupling), a finely split doublet of doublets ( Hz, ortho and meta coupling), and a finely split doublet ( Hz, meta coupling)[4].
-
-
13C NMR: The benzylic carbon (-CH2Br) typically resonates around 33–40 ppm due to the deshielding effect of the highly electronegative bromine atom[5]. While this shift is consistent across isomers, the aromatic carbon shifts will vary predictably based on standard additivity rules for ethyl and methyl groups.
FT-IR Spectroscopy: Fingerprinting the Aromatic Ring
FT-IR provides rapid, orthogonal validation of the substitution pattern by analyzing the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (600–900 cm⁻¹). The frequency of OOP bending is inversely proportional to the number of adjacent hydrogen atoms on the aromatic ring; as the number of adjacent hydrogens increases, the bending requires less energy (lower wavenumber).
-
1,2,3-Trisubstituted Isomer (Target): Features three adjacent hydrogen atoms. This typically produces strong OOP deformation bands between 760–810 cm⁻¹ (often a distinct peak around 810 cm⁻¹ or dual peaks at ~770 and ~730 cm⁻¹)[6],[7].
-
1,2,4-Trisubstituted Isomer (Alternative): Features two adjacent hydrogens and one isolated hydrogen. This results in two distinct bands: one at 800–850 cm⁻¹ (isolated H) and another at 860–900 cm⁻¹ (two adjacent H's).
Gas Chromatography-Mass Spectrometry (GC-MS)
While Electron Impact (EI) MS fragmentation patterns are nearly identical for these isomers, the high-resolution chromatographic separation of GC is vital for assessing isomeric purity. Under standard 70 eV EI conditions, benzyl bromides exhibit a weak molecular ion (
Quantitative Data Comparison
| Analytical Technique | 1-(bromomethyl)-2-ethyl-3-methylbenzene (1,2,3-Trisubstituted) | 1-(bromomethyl)-4-ethyl-2-methylbenzene (1,2,4-Trisubstituted) |
| 1H NMR (Aromatic Region) | d (ortho), t (ortho, ortho), d (ortho) | d (ortho), dd (ortho, meta), d (meta) |
| 1H NMR J-Couplings | ||
| FT-IR (OOP Bending) | Strong bands at ~760–810 cm⁻¹ | Bands at ~800–850 cm⁻¹ & ~860–900 cm⁻¹ |
| GC-MS Base Peak | m/z 133 (Tropylium ion) | m/z 133 (Tropylium ion) |
| GC Retention Time | Baseline (Reference) | Shifted (due to dipole/boiling point differences) |
Experimental Protocols (Self-Validating Workflows)
Protocol 1: 1H and 13C NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire 1H NMR spectra at 400 MHz (or higher) with a minimum of 16 scans. Acquire 13C NMR spectra at 100 MHz with a minimum of 256 scans.
-
Validation Step: Verify the TMS peak is locked at exactly 0.00 ppm. Check the integration of the aliphatic region (ethyl -CH2CH3, methyl -CH3, and benzylic -CH2Br) to ensure it accounts for exactly 10 protons.
-
Isomer Confirmation: Expand the aromatic region (6.8–7.5 ppm). If the signal integrates to 3 protons and exhibits a clear doublet-triplet-doublet pattern, the 1,2,3-trisubstituted isomer is confirmed.
Protocol 2: FT-IR Analysis
-
Sample Preparation: Apply a thin film of the neat liquid sample directly onto an Attenuated Total Reflectance (ATR) diamond crystal.
-
Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.
-
Validation Step: Perform a background scan immediately prior to sample analysis to subtract atmospheric CO2 and water vapor.
-
Isomer Confirmation: Analyze the 600–900 cm⁻¹ region. The presence of a strong deformation band near 810 cm⁻¹ confirms the 1,2,3-substitution pattern.
Protocol 3: GC-MS Purity Profiling
-
Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.
-
Acquisition: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a temperature gradient: hold at 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.
-
Validation Step: Confirm the presence of the m/z 133 base peak and the isotopic m/z 212/214 molecular ion pair (1:1 ratio, characteristic of a single bromine atom).
-
Isomer Confirmation: Evaluate the chromatogram for a single sharp peak. The presence of multiple peaks with identical mass spectra indicates a contaminated mixture of positional isomers.
Analytical Decision Workflow
Analytical decision tree for distinguishing bromomethyl-ethyl-methylbenzene isomers.
References
-
Sigma-Aldrich. "1-(bromomethyl)-2-ethyl-3-methylbenzene." sigmaaldrich.com. 1
-
PubChem. "Benzyl Bromide | C7H7Br | CID 7498." nih.gov. 8
-
ResearchGate. "Curing of cyanate ester resin: A novel approach based on FTIR spectroscopy." researchgate.net. 6
-
PubMed Central. "Callyspongiolide, a Cytotoxic Macrolide from the Marine Sponge Callyspongia sp." nih.gov. 2
-
SSRN. "Dual-Mode Antibacterial Catheter Surfaces via Pyrogallol." ssrn.com. 7
-
Chegg. "Solved For analysis of the 13C NMR, I was able to locate the." chegg.com. 5
-
DTU. "Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins." dtu.dk. 3
-
AskFilo. "Identify the compound that corresponds to the following 1H NMR." askfilo.com. 4
Sources
- 1. 1 ethyl 3 methylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. Callyspongiolide, a Cytotoxic Macrolide from the Marine Sponge Callyspongia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. askfilo.com [askfilo.com]
- 5. chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
High-Resolution GC-MS for Impurity Profiling in 1-(Bromomethyl)-2-ethyl-3-methylbenzene: A Comparative Guide
As a Senior Application Scientist navigating the stringent landscape of pharmaceutical quality control, detecting trace-level reactive intermediates is a non-negotiable mandate. 1-(bromomethyl)-2-ethyl-3-methylbenzene is a highly reactive alkylating agent frequently utilized as a synthetic intermediate. However, its chemical nature classifies it as an alkyl halide—a structural alert for mutagenicity.
Under the 1[1], alkyl halides are classified as Potential Genotoxic Impurities (PGIs). They must be rigorously controlled in final Active Pharmaceutical Ingredients (APIs) at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day . Achieving parts-per-million (ppm) or parts-per-billion (ppb) detection limits for such volatile, reactive species requires an analytical modality that transcends standard chromatographic techniques.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms for this specific application, detailing the mechanistic causality behind our experimental choices and providing a self-validating protocol for robust quantification.
The Mechanistic Imperative: Why Alkyl Halides Demand Strict Control
To understand the analytical requirement, we must first understand the biological mechanism of the impurity. 1-(bromomethyl)-2-ethyl-3-methylbenzene contains a highly electrophilic bromomethyl group. In vivo, this electrophile can undergo an SN2 nucleophilic substitution reaction with the nucleophilic centers of DNA bases (predominantly the N-7 position of guanine)[2]. This covalent alkylation forms DNA adducts, which can lead to mispairing during replication and subsequent oncogenic mutations.
Mechanism of DNA Alkylation by Benzyl Bromide Genotoxic Impurities.
Modality Comparison: GC-MS vs. Alternatives
When profiling 1-(bromomethyl)-2-ethyl-3-methylbenzene, scientists typically consider HPLC-UV, LC-MS/MS, and GC-MS. However, the physicochemical properties of benzyl bromides dictate clear analytical winners and losers.
-
HPLC-UV: Benzyl bromides lack extended conjugated chromophores distinct from the parent API matrix, resulting in poor UV sensitivity. It cannot reliably reach the <1.0 ppm limits required by the TTC without complex, error-prone pre-column derivatization.
-
LC-MS/MS (ESI): Electrospray Ionization (ESI) relies on the analyte's ability to accept or donate a proton in solution. Neutral, non-polar alkyl halides ionize exceptionally poorly in ESI, leading to severe signal suppression and inadequate limits of detection (LOD).
-
GC-MS (EI): This is the gold standard[3]. The compound is semi-volatile and thermally stable enough for capillary gas chromatography. Electron Ionization (EI) at 70 eV universally fragments the molecule, yielding highly specific mass-to-charge (m/z) signatures (e.g., the tropylium cation) that bypass matrix interference.
Table 1: Comparative Performance for Benzyl Bromide Impurity Profiling
| Analytical Parameter | GC-MS (EI-SIM) | HPLC-UV | LC-MS/MS (ESI) |
| Ionization / Detection | High (Universal EI fragmentation) | Low (Weak UV absorbance) | Low (Poor proton affinity) |
| Limit of Quantitation (LOQ) | 0.05 ppm | ~10.0 ppm | ~2.0 ppm |
| Matrix Interference | Minimal (High-resolution capillary GC) | High (Co-eluting aromatics) | High (Ion suppression) |
| Specificity | Excellent (Isotopic pattern recognition) | Poor (Relies solely on RT) | Moderate |
Experimental Design: A Self-Validating GC-MS Protocol
To ensure absolute trustworthiness, an analytical protocol cannot merely generate data; it must continuously prove its own accuracy. The following step-by-step methodology for quantifying 1-(bromomethyl)-2-ethyl-3-methylbenzene is engineered with built-in causality and self-validating mechanisms.
GC-MS Analytical Workflow for Benzyl Bromide Impurity Profiling.
Step 1: Aprotic Sample Preparation
-
Action: Accurately weigh 100 mg of the API matrix into a 10 mL volumetric flask. Dissolve and dilute to volume using strictly anhydrous hexane or dichloromethane.
-
The Causality: Benzyl bromides are highly reactive SN1/SN2 substrates. If protic solvents (like methanol or ethanol) are used, the impurity will undergo rapid solvolysis to form methyl or ethyl ethers during sample prep. Using an aprotic solvent halts this degradation, preventing false-negative reporting.
Step 2: Internal Standard (IS) Normalization
-
Action: Spike the sample solution with 1.0 ppm of Benzyl bromide-d7 (Deuterated IS).
-
The Causality: The deuterated IS co-elutes nearly simultaneously with the target analyte and experiences the exact same thermal environment and matrix effects. By quantifying the target against the IS response ratio, the system self-corrects for micro-variations in injection volume and matrix-induced signal suppression.
Step 3: Capillary GC Separation
-
Action: Inject 1.0 µL in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet to 250°C. Temperature program: 60°C (hold 2 min), ramp at 15°C/min to 280°C.
-
The Causality: The mid-polar stationary phase (5% phenyl-arylene / 95% dimethylpolysiloxane) interacts optimally with the polarizable bromine atom, successfully resolving the target impurity from unreacted precursors (e.g., 1-ethyl-2-methylbenzene) and over-brominated byproducts based on boiling point and dipole interactions.
Step 4: EI-SIM Detection and Isotopic Self-Validation
-
Action: Operate the mass spectrometer in EI mode (70 eV). Use Selected Ion Monitoring (SIM) to monitor m/z 133, 212, and 214.
-
The Causality: 70 eV provides harsh, reproducible fragmentation. The molecule (C10H13Br) loses the bromine radical to form a highly stable substituted tropylium/benzyl cation [M-Br]⁺ at m/z 133 , which serves as the base peak for ultra-sensitive quantitation.
-
Self-Validating Check: Bromine naturally exists as two isotopes (
Br and Br) in a nearly 1:1 ratio. The molecular ions at m/z 212 and m/z 214 must appear in a ~1:1 abundance ratio. If the software detects a peak at the correct retention time but the 212/214 ratio deviates significantly from 1.0, the system automatically flags the peak as a co-eluting hydrocarbon matrix interference, definitively eliminating false positives.
Quantitative Performance Data
When executed correctly, the GC-MS (EI-SIM) method yields robust validation metrics that easily satisfy ICH Q2(R1) and ICH M7 requirements for genotoxic impurity profiling[3].
Table 2: GC-MS Method Validation Metrics for 1-(Bromomethyl)-2-ethyl-3-methylbenzene
| Validation Parameter | Experimental Result | Regulatory Acceptance Criteria |
| Limit of Detection (LOD) | 0.015 ppm | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.050 ppm | Signal-to-Noise (S/N) ≥ 10 |
| Linearity (R²) | 0.9994 (Range: 0.05 - 5.0 ppm) | R² ≥ 0.99 |
| Accuracy (Spike Recovery) | 98.2% - 101.5% | 80% - 120% at LOQ level |
| Method Precision (%RSD) | 2.4% (at 1.5 ppm, n=6) | ≤ 10.0% |
| Isotope Ratio Accuracy | 1.02 (m/z 212 : 214) | 0.90 - 1.10 |
References
- Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic)
- Source: National Center for Biotechnology Information (NCBI)
- Title: Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole Source: MDPI URL
Sources
Safety Operating Guide
1-(bromomethyl)-2-ethyl-3-methylbenzene proper disposal procedures
Operational Safety & Logistics Brief: 1-(bromomethyl)-2-ethyl-3-methylbenzene
As an alkylating agent and benzylic halide derivative, 1-(bromomethyl)-2-ethyl-3-methylbenzene presents specific handling, decontamination, and disposal challenges in a professional laboratory setting. Because this compound shares its primary reactive moiety with benzyl bromide, its disposal protocols must strictly adhere to the standards established for highly reactive, lachrymatory halogenated organics[1][2].
This guide provides drug development professionals and researchers with the mechanistic rationale and step-by-step EHS (Environmental Health and Safety) procedures required to safely manage the lifecycle and disposal of this chemical.
Physicochemical Hazard Profile
Understanding the reactivity of the benzylic bromide group is critical for safe disposal. The benzylic carbon is highly electrophilic, making it susceptible to rapid nucleophilic attack (both
Furthermore, the compound is moisture-sensitive. Gradual hydrolysis in the presence of ambient humidity or water yields hydrobromic acid (HBr)[4]. If stored or disposed of improperly in sealed, moisture-contaminated containers, this hydrolysis can lead to dangerous pressure build-up and subsequent container rupture[1].
Table 1: Quantitative & Qualitative Hazard Summary
| Parameter | Operational Implication | Standard / Value |
| Chemical Class | Halogenated Organic / Alkylating Agent | Benzylic Halide |
| Primary Hazards | Lachrymator, Skin/Eye/Respiratory Irritant | GHS: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3] |
| Incompatibilities | Exothermic reactions; gas generation | Strong oxidizers, bases, amines, moisture[2][4] |
| Decomposition | Toxic and corrosive gas release | CO, CO₂, Hydrogen bromide (HBr)[1][2] |
| Waste Stream Classification | Requires specialized incineration | Halogenated Organic Waste[4] |
Standard Operating Procedure (SOP): Decontamination & Disposal
The following protocols are designed as self-validating systems: every step either neutralizes a specific hazard or verifies that the hazard has been contained. Never flush benzylic halides down the drain or dispose of them in standard municipal waste streams[2].
Phase A: Preparation and PPE
-
Engineering Controls: All disposal, transfer, and decontamination procedures must be conducted inside a certified, properly functioning chemical fume hood[2][3].
-
Personal Protective Equipment (PPE): Don heavy-duty nitrile or neoprene gloves (benzylic halides can penetrate thin latex), tightly fitting chemical safety goggles, and a chemically resistant lab coat[2][4].
Phase B: Decontamination of Empty Containers & Glassware
Residues left in reaction vessels or reagent bottles pose an inhalation hazard and cannot be handed over to EHS without prior neutralization.
-
Alkaline Quenching: In the fume hood, carefully add a 5% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (soda ash) to the empty container[1].
-
Agitation: Swirl gently. The hydroxide/carbonate acts as a nucleophile, safely hydrolyzing the residual benzylic bromide into a less reactive benzylic alcohol and a bromide salt.
-
Rinsing: After allowing sufficient time for the reaction to reach completion (typically 30-60 minutes depending on residue volume), rinse the container thoroughly with copious amounts of water[1].
-
Waste Segregation: Collect the aqueous alkaline washings into a designated "Aqueous Basic Waste" container, clearly noting the presence of bromide salts.
Phase C: Bulk Waste Disposal
For unused product, expired reagents, or concentrated reaction mixtures containing 1-(bromomethyl)-2-ethyl-3-methylbenzene:
-
Containment: Transfer the liquid to a chemically compatible, heavy-duty glass or high-density polyethylene (HDPE) waste container[1].
-
Moisture Exclusion: Ensure the waste container is completely dry before use to prevent the generation of HBr gas[4]. Do not fill the container beyond 80% capacity to allow for potential vapor expansion.
-
Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organics (Contains substituted benzyl bromide)"[4].
-
EHS Handover: Transfer the sealed container to your institutional EHS department or a licensed professional waste disposal service. The standard, approved method for destroying this material is incineration in a licensed apparatus equipped with an afterburner and a flue gas scrubber (to capture the resulting HBr gas)[3][4].
Spill Response & Containment Workflow
In the event of a spill, immediate containment is required to prevent the spread of lachrymatory vapors and environmental contamination[5].
Workflow for the containment, decontamination, and disposal of benzylic halide spills.
References
-
Nipissing University / Carechem 24. Safety Data Sheet: Benzyl bromide. Retrieved from [Link]
-
Sigma-Aldrich (via West Liberty University). Safety Data Sheet: Benzyl-Bromide. Retrieved from [Link]
Sources
High-Precision Safety & Handling Guide: 1-(Bromomethyl)-2-ethyl-3-methylbenzene
CAS: 16799-08-9 (Isomer specific) | Class: Substituted Benzyl Bromide Urgency Level: CRITICAL – Severe Lachrymator & Alkylating Agent
Part 1: Executive Hazard Assessment
Do not treat this merely as a "skin irritant." 1-(Bromomethyl)-2-ethyl-3-methylbenzene belongs to the benzyl bromide class of chemical building blocks. These compounds are potent lachrymators (tear gas agents) and strong alkylating agents .
-
The Mechanism of Injury: The benzylic carbon-bromine bond is highly reactive toward nucleophiles. Upon contact with biological tissue (eyes, respiratory tract, skin), it rapidly alkylates proteins and DNA. Furthermore, hydrolysis on moist mucous membranes releases hydrobromic acid (HBr) , causing immediate chemical burns and severe respiratory distress [1, 2].
-
Operational Implication: Standard "splash protection" is insufficient. Vapors can bypass loose-fitting face shields, incapacitating a researcher within seconds.
Part 2: Personal Protective Equipment (PPE) Matrix
Hand Protection Strategy
Critical Insight: Benzyl halides can permeate standard nitrile gloves in minutes. Do not rely on single-layer nitrile for active handling.
| Glove Material | Breakthrough Time | Usage Context | Recommendation |
| Silver Shield / 4H (Laminate) | > 480 min | Primary Handling | MANDATORY for spill cleanup or prolonged handling. |
| Viton | > 240 min | High Exposure | Excellent resistance; use if dexterity allows. |
| Double Nitrile (Thick) | < 10 min (Estimated) | Splash Only | Incidental Contact Only. If splashed, remove outer glove immediately. |
Protocol: Wear a Silver Shield laminate glove under a disposable nitrile glove. The nitrile provides grip and keeps the laminate clean; the laminate provides the actual chemical barrier [3].
Respiratory & Eye Defense[1][2]
-
Engineering Control (Primary): All operations must occur inside a certified chemical fume hood. Sash height: Keep as low as possible (below breathing zone).
-
Eye Protection: Chemical Splash Goggles (sealed) are required. Safety glasses are useless against lachrymatory vapors that drift around lenses.
-
Respiratory (Secondary): If fume hood containment is breached or for spill cleanup outside a hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Part 3: Operational Workflow & Handling
Diagram 1: Safe Handling Logic Flow
Caption: Step-by-step logic for handling benzyl bromide derivatives to minimize lachrymator release.
Detailed Procedures
A. Weighing & Transfer
-
The Problem: Solids or liquids in this class often have significant vapor pressure or sublime slightly.
-
The Solution:
-
Tare Closed: Tare your receiving flask with the stopper on.
-
Transfer: Open the stock container only inside the hood. Use a disposable pipette or syringe for liquids. If solid, use a long-neck funnel to deposit material at the bottom of the flask, avoiding the ground glass joint (residue on the joint freezes stoppers and releases vapor later).
-
Seal Immediately: Re-stopper vessels immediately after transfer.
-
B. Reaction Setup
-
Venting: Reactions involving this reagent often generate HBr gas. Do not vent directly into the hood atmosphere if working on a large scale (>5g). Connect the condenser outlet to a scrubber trap containing 10% NaOH or saturated Sodium Bicarbonate solution.
Part 4: Emergency Response & Decontamination[3]
Core Principle: Hydrolysis is slow with water alone but rapid with basic solutions. Acid generation is the secondary hazard.
Diagram 2: Spill Response Decision Matrix
Caption: Decision matrix distinguishing between manageable hood spills and evacuation-level events.
Decontamination Solution (The "Quench")
To clean glassware or small spills, prepare a Decontamination Solution :
-
Composition: 5-10% Aqueous Ammonia (Ammonium Hydroxide) OR 10% Sodium Thiosulfate solution.
-
Mechanism: Ammonia converts the benzyl bromide to a benzyl amine (less toxic, non-lachrymatory). Thiosulfate converts it to a water-soluble Bunte salt [2, 4].
-
Procedure: Soak contaminated glassware in this solution for 24 hours before washing.
Part 5: Storage & Waste Disposal
Storage
-
Conditions: Store in a dedicated "Lachrymator" or "Acid" cabinet.
-
Segregation: Keep away from oxidizers and strong bases (unless intended for reaction).
-
Secondary Containment: Store the bottle inside a secondary polyethylene container to trap vapors if the cap seal fails.
Disposal[4][5][6]
-
Never pour down the drain. Hydrolysis in plumbing creates HBr fumes in the building infrastructure.
-
Stream: Segregate into "Halogenated Organic Waste."
-
Pre-treatment: If you have residual reagent, quench it with the Decontamination Solution (Part 4) before adding it to the waste drum to prevent pressurization of the waste container.
References
-
PubChem. (n.d.).[1] Benzyl Bromide | C7H7Br | CID 7498 - Safety and Hazards. National Library of Medicine. Retrieved from [Link]
-
Oxford University. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1991). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced via hazardous waste protocols for alkyl halides).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
